Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
Description
The exact mass of the compound this compound is 908.45045078 g/mol and the complexity rating of the compound is 1640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
acetic acid;benzyl N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56N12O9.C2H4O2/c1-23(2)17-30(51-36(57)29(12-8-16-46-39(43)44)52-40(59)60-22-25-9-5-4-6-10-25)37(58)50-28(11-7-15-45-38(41)42)35(56)48-20-32(53)47-21-33(54)49-26-13-14-27-24(3)18-34(55)61-31(27)19-26;1-2(3)4/h4-6,9-10,13-14,18-19,23,28-30H,7-8,11-12,15-17,20-22H2,1-3H3,(H,47,53)(H,48,56)(H,49,54)(H,50,58)(H,51,57)(H,52,59)(H4,41,42,45)(H4,43,44,46);1H3,(H,3,4)/t28-,29-,30-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPCHSTIEMRFRPU-SZOHVZSOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H60N12O11 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
909.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Arg-Leu-Arg-Gly-Gly-AMC: A Comprehensive Technical Guide to its Substrate Specificity and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic peptide substrate Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a valuable tool for studying the activity of a specific subset of proteases, primarily within the deubiquitinating enzyme (DUB) and viral protease families. Its design, based on the C-terminal sequence of ubiquitin, allows for the sensitive and continuous monitoring of enzymatic activity. Cleavage of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group by a target enzyme releases the fluorophore, resulting in a measurable increase in fluorescence. This guide provides an in-depth overview of the substrate's specificity, quantitative kinetic data, detailed experimental protocols, and the signaling pathways of its primary target enzymes.
Substrate Specificity
Z-RLRGG-AMC is recognized and cleaved by enzymes that process substrates with a di-glycine motif, a hallmark of ubiquitin and ubiquitin-like protein C-termini. The primary enzyme classes that exhibit significant activity towards this substrate are:
-
Deubiquitinating Enzymes (DUBs):
-
Ubiquitin C-terminal Hydrolases (UCHs): This family of DUBs is known to cleave small leaving groups from the C-terminus of ubiquitin.
-
Ubiquitin-Specific Proteases (USPs): Notably, Isopeptidase T (USP5) efficiently hydrolyzes Z-RLRGG-AMC.[1] USP5 is a key enzyme in ubiquitin homeostasis, responsible for processing unanchored polyubiquitin chains.
-
Other DUBs: The substrate is also cleaved by members of a recently identified DUB family, including ZUFSP (ZUP1) and Mug105.[2]
-
-
Viral Proteases:
-
Papain-like Proteases (PLpro): Coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, encode a papain-like protease that is essential for viral replication.[3][4][5][6][7] The PLpro from these viruses readily cleaves Z-RLRGG-AMC, making it a critical substrate for studying viral protease activity and for high-throughput screening of inhibitors.[8]
-
Quantitative Data: Kinetic Parameters
The following table summarizes the reported kinetic constants for the hydrolysis of Z-Arg-Leu-Arg-Gly-Gly-AMC by various enzymes. This data is essential for comparative studies and for designing enzyme inhibition assays.
| Enzyme Family | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| Deubiquitinating Enzyme | Isopeptidase T (USP5) | - | - | 95 | [9] |
| Deubiquitinating Enzyme | ZUFSP | 50.4 | 4.9 | 97,222 | [2] |
| Deubiquitinating Enzyme | Mug105 | 12.2 | 7.2 | 590,164 | [2] |
| Viral Protease | SARS-CoV-2 PLpro | 6.9 | 0.11 | 15,942 | [10] |
Experimental Protocols
General Assay Conditions
Successful use of Z-RLRGG-AMC requires optimization of assay conditions. Below are general guidelines, followed by a more detailed protocol for a typical deubiquitinating enzyme assay.
-
Excitation/Emission Wavelengths: The released AMC fluorophore is typically measured with an excitation wavelength of 345-360 nm and an emission wavelength of 440-460 nm.[1][11]
-
Substrate Concentration: A starting concentration of 20-100 µM is recommended for most applications. For kinetic studies, concentrations should span a range around the K_m value.
-
Buffer: A common buffer system is 50 mM HEPES or Tris-HCl, pH 7.5, containing 0.5 mM EDTA.[12]
-
Reducing Agent: Cysteine proteases, including most DUBs and viral PLpros, require a reducing environment for optimal activity. The inclusion of 1-10 mM dithiothreitol (DTT) in the assay buffer is crucial.[13][14]
-
Temperature: Assays are typically performed at 25°C or 37°C.[13][14]
Detailed Protocol: Deubiquitinating Enzyme Activity Assay
This protocol provides a step-by-step guide for measuring the activity of a purified deubiquitinating enzyme using Z-RLRGG-AMC in a 96-well plate format.
Materials:
-
Purified deubiquitinating enzyme
-
Z-Arg-Leu-Arg-Gly-Gly-AMC substrate (stock solution in DMSO)
-
DUB Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.05% Tween-20
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare the DUB Assay Buffer. Ensure DTT is added fresh.
-
Prepare a working stock of the Z-RLRGG-AMC substrate by diluting the DMSO stock in DUB Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).
-
Prepare a dilution series of the purified DUB in DUB Assay Buffer.
-
-
Set up the Assay:
-
To each well of the 96-well plate, add 50 µL of the DUB dilution. Include a no-enzyme control (buffer only).
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X Z-RLRGG-AMC working solution to each well to initiate the reaction. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Monitor the increase in fluorescence over time (kinetic mode) with excitation at ~350 nm and emission at ~440 nm.[15] Record readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V_o_) from the linear portion of the fluorescence versus time plot.
-
If performing kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Protocol: Viral Papain-like Protease (PLpro) Inhibition Assay
This protocol outlines a method for screening potential inhibitors of SARS-CoV-2 PLpro.
Materials:
-
Purified SARS-CoV-2 PLpro
-
Z-Arg-Leu-Arg-Gly-Gly-AMC substrate
-
Test compounds (inhibitors) dissolved in DMSO
-
PLpro Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare the PLpro Assay Buffer.
-
Prepare a working solution of SARS-CoV-2 PLpro in the assay buffer.
-
Prepare a working solution of Z-RLRGG-AMC in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Set up the Assay:
-
In a 96-well plate, add a small volume (e.g., 1 µL) of each test compound dilution to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the PLpro working solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add the Z-RLRGG-AMC working solution to each well to start the reaction.
-
-
Measure Fluorescence:
-
Monitor the fluorescence kinetically as described in the DUB assay protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC_50_ value.[8]
-
Signaling Pathways and Experimental Workflows
The enzymes that cleave Z-RLRGG-AMC are involved in critical cellular and viral processes. Understanding these pathways is essential for contextualizing experimental results and for drug development efforts.
Deubiquitinating Enzyme Signaling: The Role of USP5
USP5 (Isopeptidase T) is a key regulator of ubiquitin homeostasis. It primarily disassembles unanchored polyubiquitin chains, ensuring a sufficient pool of free ubiquitin for cellular processes. By regulating the stability and activity of various proteins, USP5 is implicated in several signaling pathways, including the Wnt/β-catenin and NF-κB pathways.[10][16][17]
References
- 1. ubpbio.com [ubpbio.com]
- 2. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Papain-Like Protease (Plpro) Domain of Nsp3 in Coronavirus Replication and Evasion of Host Immunity – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 7. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. biorxiv.org [biorxiv.org]
- 13. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.jp [promega.jp]
- 15. assaygenie.com [assaygenie.com]
- 16. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
Z-RLRGG-AMC: A Versatile Fluorogenic Substrate for Deubiquitinating Enzymes and Viral Proteases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Z-RLRGG-AMC (Carbobenzoxy-L-arginyl-L-leucyl-L-arginyl-glycyl-glycyl-7-amino-4-methylcoumarin) is a synthetic peptide substrate widely utilized in biochemistry and drug discovery for the sensitive and continuous measurement of specific protease activities. Its core structure, mimicking the C-terminal sequence of ubiquitin, makes it a prime target for deubiquitinating enzymes (DUBs), particularly Isopeptidase T (also known as USP5) and other Ubiquitin C-terminal Hydrolases (UCHs). Furthermore, its utility extends to the characterization of viral proteases, notably the papain-like proteases (PLpro) of coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.
The principle of its application lies in its fluorogenic nature. The 7-amino-4-methylcoumarin (AMC) group at the C-terminus is quenched until enzymatic cleavage of the amide bond between the glycine and AMC moieties. This cleavage releases the highly fluorescent AMC molecule, which can be detected by measuring the increase in fluorescence intensity over time. The excitation and emission maxima for AMC are in the range of 340-360 nm and 440-460 nm, respectively. This guide provides a comprehensive overview of the applications of Z-RLRGG-AMC, including quantitative kinetic data, detailed experimental protocols, and the relevant signaling pathways of its target enzymes.
Data Presentation: Enzyme Kinetic Parameters
The efficiency of Z-RLRGG-AMC as a substrate for various enzymes can be compared using their kinetic constants, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat), or the overall catalytic efficiency (kcat/Km).
| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Notes |
| Isopeptidase T (USP5) | - | - | 95 | The kcat/Km value is for the hydrolysis of Z-Arg-Leu-Arg-Gly-Gly-AMC.[1] |
| MERS-CoV PLpro | 284 | - | - | Determined from Lineweaver-Burk plot analysis.[2] |
| SARS-CoV-2 PLpro | 203 | - | - | Determined from Lineweaver-Burk plot analysis.[2] |
Note: Kinetic parameters can vary depending on the experimental conditions such as buffer composition, pH, and temperature. The Vmax values for MERS-CoV PLpro and SARS-CoV-2 PLpro were reported as 9487 and 9661 RFU.Sec-1, respectively, under the studied conditions.[2]
Experimental Protocols
Determination of Enzyme Kinetic Parameters (Km and kcat)
This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for a protease using Z-RLRGG-AMC.
Materials:
-
Purified enzyme of interest (e.g., Isopeptidase T, viral PLpro)
-
Z-RLRGG-AMC substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
96-well black, flat-bottomed microtiter plates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Substrate Preparation: Prepare a stock solution of Z-RLRGG-AMC in DMSO. From this stock, create a series of dilutions in assay buffer to achieve a range of final substrate concentrations (e.g., 0.5 to 10 times the expected Km).
-
Enzyme Preparation: Prepare a working solution of the purified enzyme in assay buffer at a concentration that will yield a linear rate of fluorescence increase for at least 10-15 minutes. This concentration needs to be determined empirically.
-
Assay Setup: To each well of the 96-well plate, add a fixed volume of assay buffer and the varying concentrations of the Z-RLRGG-AMC substrate dilutions.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a small, fixed volume of the enzyme working solution to each well. Mix gently.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30 minutes).
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V0) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to molar concentrations of product (AMC) using a standard curve of free AMC.
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation kcat = Vmax / [E]t, where [E]t is the total enzyme concentration in the assay.
-
High-Throughput Screening (HTS) for Enzyme Inhibitors
This protocol is designed for screening compound libraries to identify potential inhibitors of enzymes that cleave Z-RLRGG-AMC.
Materials:
-
Enzyme of interest
-
Z-RLRGG-AMC substrate
-
Compound library dissolved in DMSO
-
Assay buffer
-
Positive control (known inhibitor) and negative control (DMSO)
-
384-well black, flat-bottomed microtiter plates
-
Automated liquid handling systems (optional but recommended)
-
Fluorescence microplate reader.
Procedure:
-
Compound Plating: Dispense a small volume of each compound from the library into individual wells of the 384-well plate. Also, include wells for the positive and negative controls.
-
Enzyme Addition: Add a fixed volume of the enzyme solution in assay buffer to each well.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for the binding of potential inhibitors to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a fixed volume of the Z-RLRGG-AMC substrate solution in assay buffer to all wells. The final substrate concentration should ideally be at or near the Km value for sensitive detection of competitive inhibitors.
-
Fluorescence Measurement: After a fixed incubation time (e.g., 30-60 minutes), measure the end-point fluorescence intensity in each well using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound relative to the negative control (DMSO).
-
Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Hits should be confirmed through dose-response experiments to determine their IC50 values.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving Z-RLRGG-AMC Target Enzymes
Z-RLRGG-AMC is a valuable tool for studying enzymes involved in critical cellular signaling pathways. The deubiquitinating enzymes Isopeptidase T (USP5) and UCH-L1, both of which efficiently cleave this substrate, are key regulators of protein stability and function.
Isopeptidase T (USP5) Signaling: USP5 is a highly abundant DUB that primarily disassembles unanchored polyubiquitin chains, thus maintaining the cellular pool of free ubiquitin.[3][4][5] By controlling ubiquitin homeostasis, USP5 indirectly influences numerous signaling pathways that are regulated by ubiquitination, including the NF-κB and Wnt/β-catenin pathways.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two ZnF-UBP domains in isopeptidase T (USP5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Unraveling the Mechanism of Action of Ubiquitin-Specific Protease 5 and Its Inhibitors in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
The Kinetic Landscape of Z-Arg-Leu-Arg-Gly-Gly-AMC: A Technical Guide for Protease-Focused Drug Discovery
For Immediate Release
This technical guide provides an in-depth exploration of the enzyme kinetics associated with the fluorogenic substrate Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC). Tailored for researchers, scientists, and drug development professionals, this document offers a centralized resource of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to facilitate the study of proteases that recognize the C-terminal sequence of ubiquitin.
Introduction
Z-RLRGG-AMC is a synthetic peptide substrate widely used for the continuous assay of proteases that cleave after the Gly-Gly motif, mimicking the C-terminus of ubiquitin. Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity, typically measured at excitation wavelengths of 340-380 nm and emission wavelengths of 445-460 nm, allows for the direct and sensitive quantification of enzyme activity.[1][2][3] This substrate is particularly valuable for studying viral proteases, such as the papain-like protease (PLpro) of SARS-CoV, and host deubiquitinating enzymes (DUBs), including isopeptidase T (USP5) and other ubiquitin C-terminal hydrolases (UCHs).[1][3][4][5]
Core Applications and Target Enzymes
The Z-RLRGG-AMC substrate is primarily utilized in high-throughput screening for enzyme inhibitors and in detailed mechanistic studies of the following enzyme families:
-
Coronavirus Papain-Like Proteases (PLpro): A key enzyme for coronaviruses like SARS-CoV and MERS-CoV, PLpro is essential for processing the viral polyprotein.[6][7] Additionally, it possesses deubiquitinating and deISGylating activity, which helps the virus evade the host's innate immune response.[1][2][8] Z-RLRGG-AMC serves as a tool to identify inhibitors of this critical viral function.
-
Deubiquitinating Enzymes (DUBs): This large family of proteases regulates the ubiquitin signaling system by removing ubiquitin from substrate proteins.[4][9][10] Z-RLRGG-AMC is a substrate for several DUBs, particularly those in the Ubiquitin C-terminal Hydrolase (UCH) family and Isopeptidase T (USP5), which recognize the C-terminus of ubiquitin.[3][11]
Quantitative Enzyme Kinetics
The efficiency of Z-RLRGG-AMC cleavage varies significantly between different enzymes. The following table summarizes key kinetic parameters reported in the literature. It is important to note that for some enzymes, particularly viral proteases, this small peptide is a relatively inefficient substrate compared to full-length protein substrates like di-ubiquitin or ISG15, often precluding saturation and the determination of individual Km and kcat values.[6][12] In such cases, the apparent catalytic efficiency (kcat/Km) is derived from the linear portion of the velocity versus substrate concentration curve.
| Enzyme Family | Specific Enzyme | kcat/Km (M-1s-1) | Notes | Reference |
| Deubiquitinating Enzyme | Isopeptidase T (USP5) | 95 | Activity is modulated by free ubiquitin; stimulated up to 70-fold at submicromolar ubiquitin concentrations. | [11][13] |
| Coronavirus Protease | SARS-CoV PLpro | 3,300 | Enzyme could not be saturated with the substrate. Value represents apparent kcat/Km. | [12] |
| Coronavirus Protease | MERS-CoV PLpro | 33 | Activity is approximately 100-fold lower than that of SARS-CoV PLpro with this substrate. | [12] |
| Deubiquitinating Enzyme | Yeast UCH (YUH1) | Not specified | Deubiquitinating activity with Z-RLRGG-AMC was reported to be ~18-fold higher than for yeast UBP1. | [] |
Experimental Protocols
Precise and reproducible experimental design is critical for obtaining high-quality kinetic data. Below are detailed protocols for preparing reagents and performing a standard enzyme kinetic assay using Z-RLRGG-AMC.
Reagent Preparation
-
Z-RLRGG-AMC Stock Solution (10 mM):
-
Calculate the mass of Z-RLRGG-AMC required to prepare the desired volume of a 10 mM solution.
-
Dissolve the peptide in 100% dimethyl sulfoxide (DMSO).
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.[1]
-
-
Enzyme Stock Solution:
-
Prepare a concentrated stock of the purified enzyme in a suitable, stable buffer (e.g., containing 50 mM Tris-HCl, 150 mM NaCl, and 10% glycerol).
-
Determine the active enzyme concentration through titration or a validated protein concentration assay.
-
Store in aliquots at -80°C.
-
-
Assay Buffer (Example for SARS-CoV PLpro):
-
Prepare a buffer containing 50 mM HEPES, pH 7.4.[1]
-
Add 2 mM Dithiothreitol (DTT) fresh on the day of the experiment to maintain a reducing environment for the catalytic cysteine.[1]
-
(Optional) Include 0.01% (v/v) Triton X-100 and 0.1 mg/mL Bovine Serum Albumin (BSA) to prevent enzyme adsorption to plate surfaces.[1]
-
Enzyme Kinetic Assay Protocol
This protocol is designed for a 96-well or 384-well microplate format and can be adapted for different enzymes.
-
Prepare Substrate Dilutions:
-
Prepare Enzyme Dilution:
-
Dilute the enzyme stock to a working concentration (e.g., 2X the final desired concentration) in ice-cold assay buffer. The optimal final enzyme concentration should be determined empirically but is often in the nanomolar range (e.g., 10-100 nM for PLpro).[1]
-
-
Set up the Assay Plate:
-
Add a fixed volume of assay buffer to all wells.
-
Add the serially diluted substrate to the appropriate wells.
-
Include "no enzyme" control wells (containing substrate and buffer only) to measure background fluorescence and "no substrate" control wells (containing enzyme and buffer only).
-
-
Initiate the Reaction:
-
Pre-incubate the plate at the desired reaction temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
Initiate the enzymatic reaction by adding a fixed volume of the diluted enzyme to all wells (except the "no enzyme" controls).
-
-
Monitor Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity over time (kinetic mode) using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. Collect data every 30-60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Convert the relative fluorescence units (RFU) to the concentration of product (AMC) using a standard curve generated with free AMC.
-
Calculate the initial reaction velocity (v₀) from the linear phase of the progress curve for each substrate concentration.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax. If the curve is linear, the slope represents the apparent kcat/Km.
-
Visualizing the Biological Context
To understand the significance of Z-RLRGG-AMC as a research tool, it is essential to visualize the biological pathways in which its target enzymes operate.
Experimental Workflow
The following diagram illustrates the logical flow of a typical enzyme kinetic experiment using Z-RLRGG-AMC.
Caption: Workflow for a Z-RLRGG-AMC enzyme kinetic assay.
SARS-CoV PLpro Signaling and Host Immune Evasion
SARS-CoV PLpro plays a dual role crucial for viral propagation. It cleaves the viral polyprotein to generate functional non-structural proteins (nsps) required for the replication-transcription complex. Simultaneously, it acts as a deubiquitinase and deISGylase, removing ubiquitin (Ub) and ISG15 modifications from host proteins. This activity dampens the host's innate immune signaling pathways, such as the RIG-I pathway, preventing the production of type I interferons and antiviral responses.
Caption: Dual function of SARS-CoV PLpro in viral replication and immune evasion.
General Deubiquitinating Enzyme (DUB) Signaling
DUBs are critical regulators of cellular homeostasis. The ubiquitin-proteasome system involves the tagging of substrate proteins with ubiquitin chains by a cascade of E1, E2, and E3 ligases. This modification can signal for protein degradation by the proteasome or alter protein function, localization, or interaction. DUBs, such as those assayed by Z-RLRGG-AMC, reverse this process by cleaving ubiquitin from substrates, thereby rescuing them from degradation or resetting their signaling state. This dynamic balance is essential for numerous cellular pathways, including cell cycle control, DNA damage response, and signal transduction.[15][16]
Caption: The role of DUBs in the ubiquitin signaling cycle.
References
- 1. embopress.org [embopress.org]
- 2. Ubiquitin variants potently inhibit SARS-CoV-2 PLpro and viral replication via a novel site distal to the protease active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ubiqbio.com [ubiqbio.com]
- 6. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis for the Ubiquitin-Linkage Specificity and deISGylating Activity of SARS-CoV Papain-Like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.biologists.com [journals.biologists.com]
- 10. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 11. Kinetic studies of isopeptidase T: modulation of peptidase activity by ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bachem Z-Arg-Leu-Arg-Gly-Gly-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 15. mdpi.com [mdpi.com]
- 16. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Z-RLRGG-AMC Acetate Salt: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-RLRGG-AMC acetate salt is a fluorogenic peptide substrate widely utilized in the study of deubiquitinating enzymes (DUBs). This technical guide provides a comprehensive overview of the core properties of Z-RLRGG-AMC, including its mechanism of action, enzyme specificity, and key kinetic parameters. Detailed experimental protocols for its use in enzyme activity assays are presented, alongside an exploration of the critical roles its target enzymes play in cellular signaling pathways. This document serves as a vital resource for researchers employing Z-RLRGG-AMC in drug discovery and the fundamental study of the ubiquitin-proteasome system.
Core Properties of Z-RLRGG-AMC Acetate Salt
Z-RLRGG-AMC is a synthetic peptide composed of Arginine, Leucine, Arginine, Glycine, and Glycine, with a 7-amido-4-methylcoumarin (AMC) fluorophore conjugated to the C-terminal glycine. The N-terminus is protected by a benzyloxycarbonyl (Z) group. It is a valuable tool for assaying the activity of specific deubiquitinating enzymes in real-time.
Mechanism of Action
The peptide sequence Arg-Leu-Arg-Gly-Gly mimics the C-terminal sequence of ubiquitin. Specific DUBs, such as Isopeptidase T (USP5) and certain Ubiquitin C-terminal Hydrolases (UCHs), recognize and cleave the amide bond between the C-terminal glycine and the AMC moiety. This enzymatic cleavage releases the free AMC molecule, which is highly fluorescent, emitting a detectable signal upon excitation. The rate of AMC release is directly proportional to the enzymatic activity of the DUB.
Enzyme Specificity
Z-RLRGG-AMC is a well-established substrate for a range of DUBs, including:
-
Isopeptidase T (USP5): A key enzyme responsible for processing unanchored polyubiquitin chains.[1]
-
Ubiquitin C-terminal Hydrolases (UCHs): A family of DUBs that cleave ubiquitin from small C-terminal adducts.[1][2][3]
-
SARS-CoV Papain-like Protease (PLpro): A viral deubiquitinase essential for viral replication.
The specificity of Z-RLRGG-AMC for these enzymes makes it a valuable reagent for screening potential inhibitors and for studying the catalytic activity of these DUBs.
Quantitative Data
The following table summarizes the key quantitative properties of Z-RLRGG-AMC acetate salt.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₅₆N₁₂O₉ · xC₂H₄O₂ | |
| Molecular Weight | 848.95 g/mol (free base) | |
| Excitation Wavelength (λex) | 345-360 nm | [1] |
| Emission Wavelength (λem) | 445-460 nm | [1] |
| kcat/Km (with Isopeptidase T) | 95 M⁻¹s⁻¹ | [2][3] |
| Recommended Concentration | 20-100 µM | [1] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protect from light and moisture | [1] |
Experimental Protocols
This section provides a detailed methodology for a standard deubiquitinase activity assay using Z-RLRGG-AMC.
Materials
-
Z-RLRGG-AMC acetate salt
-
Deubiquitinating enzyme (e.g., recombinant human USP5)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA
-
DMSO (for substrate stock solution)
-
Black, flat-bottom 96- or 384-well microplate
-
Fluorescence microplate reader with excitation and emission filters for AMC
Method
-
Prepare Z-RLRGG-AMC Stock Solution: Dissolve Z-RLRGG-AMC acetate salt in DMSO to a concentration of 10 mM. Store this stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, dilute the 10 mM Z-RLRGG-AMC stock solution in Assay Buffer to the desired working concentrations (e.g., for a final assay concentration range of 10-100 µM). Also, prepare serial dilutions of the DUB enzyme in Assay Buffer.
-
Set up the Assay Plate:
-
Add 50 µL of the DUB enzyme dilutions to the wells of the microplate.
-
Include a "no enzyme" control (50 µL of Assay Buffer only) for background fluorescence subtraction.
-
To initiate the reaction, add 50 µL of the Z-RLRGG-AMC working solution to each well. The final reaction volume will be 100 µL.
-
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at λex = 345-360 nm and λem = 445-460 nm.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no enzyme" control) from all readings.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If testing inhibitors, calculate the percent inhibition relative to the uninhibited control.
-
For kinetic parameter determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Logical Relationships
The enzymes targeted by Z-RLRGG-AMC, particularly USP5 and other UCHs, are integral regulators of numerous cellular signaling pathways. Their deubiquitinating activity can stabilize or destabilize key signaling proteins, thereby influencing cellular processes such as cell cycle progression, apoptosis, and immune responses.
General Deubiquitinase Assay Workflow
Caption: A flowchart illustrating the key steps in a typical deubiquitinase assay using Z-RLRGG-AMC.
Role of USP5 in the Wnt/β-catenin Signaling Pathway
USP5 has been implicated in the positive regulation of the Wnt/β-catenin signaling pathway. By deubiquitinating β-catenin, USP5 can prevent its proteasomal degradation, leading to its accumulation and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.
References
An In-depth Technical Guide to Utilizing Z-RLRGG-AMC for the Study of Deubiquitinating Enzymes
This technical guide provides a comprehensive overview of the fluorogenic substrate Z-RLRGG-AMC, its application in the characterization of deubiquitinating enzymes (DUBs), and detailed protocols for its use in research and drug development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of ubiquitin signaling pathways.
Introduction to Deubiquitinating Enzymes and Z-RLRGG-AMC
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular biology by reversing the process of ubiquitination.[1][2] They cleave the isopeptide bond between ubiquitin and its substrate proteins, thereby regulating a vast array of cellular processes, including protein degradation, cell cycle progression, DNA damage repair, and signal transduction.[2][3][4] Given their central role in cellular homeostasis, DUBs have emerged as attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[4][5][6]
Z-RLRGG-AMC is a synthetic, fluorogenic substrate designed to assay the activity of certain DUBs.[7][8][9] It consists of the pentapeptide sequence Arginine-Leucine-Arginine-Glycine-Glycine, which mimics the C-terminal sequence of ubiquitin, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[10][11] In its intact state, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage by a DUB between the terminal Glycine and the AMC moiety, free AMC is released, resulting in a measurable increase in fluorescence.[7][12] This allows for the sensitive and continuous monitoring of DUB activity in real-time.[12]
While full-length ubiquitin substrates like Ub-AMC are commonly used, the smaller Z-RLRGG-AMC peptide can be a valuable tool.[11][12] However, it is important to note that many DUBs require interactions with the entire ubiquitin molecule for full activity, and thus may show lower activity towards this minimalistic peptide substrate.[10][13] For instance, the peptide is not efficiently cleaved by typical DUBs like USP21, which require an intact ubiquitin moiety for activity.[10] Conversely, it is a surprisingly effective substrate for the ZUFSP/Mug105 family of DUBs.[10] It also serves as a substrate for isopeptidase T (USP5) and the papain-like protease (PLpro) of coronaviruses like SARS-CoV and MERS-CoV.[8][9][14]
Quantitative Data for Z-RLRGG-AMC Assays
The following tables summarize key quantitative parameters for utilizing Z-RLRGG-AMC in DUB activity assays, compiled from published literature and technical datasheets.
Table 1: Kinetic Parameters of DUBs with Z-RLRGG-AMC
| Enzyme | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Source |
| Human ZUFSP | 50.4 | 4.9 | 97,222 | [10] |
| S. pombe Mug105 | 12.2 | 7.2 | 590,164 | [10] |
| Isopeptidase T (IPaseT) | N/A | N/A | 95 | [8] |
N/A: Data not available in the searched sources.
Table 2: General Recommended Assay Conditions
| Parameter | Recommended Range | Notes |
| Enzyme Concentration | 100 pM - 100 nM | Optimal concentration is enzyme-dependent and should be determined empirically.[15] |
| Substrate Concentration | 0.1 - 20 µM | A starting concentration of 10-50 µM is often used. For KM determination, a range bracketing the expected KM is required.[15] |
| Assay Buffer | Tris or HEPES-based | A common buffer is 20-50 mM HEPES or Tris, pH 7.5-8.0, 150 mM NaCl.[1] |
| Reducing Agent | 1 - 10 mM DTT | Cysteine-based DUBs require a reducing environment. Freshly prepared DTT is crucial.[1][15][16] |
| Additives | 0.1 mg/mL BSA, 0.05% CHAPS | Often included to prevent enzyme denaturation and sticking to plate surfaces.[1][13] |
| Temperature | 25 - 37 °C | Can be optimized for specific enzymes.[15][16] |
| Incubation Time | 15 - 60 minutes | For kinetic assays, monitor continuously. For endpoint assays, ensure the reaction is in the linear range.[15] |
| Excitation Wavelength | 340 - 380 nm | The optimal excitation wavelength for AMC is around 350-360 nm.[7][12] |
| Emission Wavelength | 440 - 460 nm | The optimal emission wavelength for AMC is around 460 nm.[7][12] |
Experimental Protocols
This section provides detailed methodologies for performing DUB activity assays using Z-RLRGG-AMC.
Materials and Reagents
-
Z-RLRGG-AMC substrate (stored at -20°C or -80°C, protected from light)[14][16]
-
Purified recombinant DUB enzyme of interest (stored at -80°C)[16]
-
DUB Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 150 mM NaCl, 0.5 mM EDTA)
-
Dithiothreitol (DTT), 1 M stock solution (prepare fresh or store single-use aliquots at -20°C)[16]
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
Bovine Serum Albumin (BSA)
-
7-Amino-4-methylcoumarin (AMC) standard for calibration curve (1 mM stock in DMSO)[16]
-
Black, flat-bottom 96- or 384-well microplates (low-volume plates are recommended)[1]
-
Microplate reader capable of fluorescence measurement with appropriate excitation/emission filters[15]
-
Standard laboratory equipment (pipettes, tubes, etc.)
Reagent Preparation
-
10X DUB Assay Buffer: Prepare a 10X stock of your chosen buffer (e.g., 500 mM HEPES, pH 7.6, 1.5 M NaCl, 5 mM EDTA). Store at 4°C.
-
1X Complete DUB Assay Buffer: On the day of the experiment, dilute the 10X stock to 1X with ultrapure water. Just before use, add DTT to a final concentration of 1-10 mM.[15][16] For example, add 1 µL of 1 M DTT to every 1 mL of 1X buffer for a final concentration of 1 mM.[16] Keep on ice.
-
Z-RLRGG-AMC Stock Solution: Dissolve the lyophilized Z-RLRGG-AMC powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C, protected from light, to avoid repeated freeze-thaw cycles.[17]
-
Z-RLRGG-AMC Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in 1X Complete DUB Assay Buffer to a working concentration that is 2X or 5X the final desired assay concentration.
-
DUB Enzyme Working Solution: Thaw the purified DUB enzyme on ice. Dilute it in ice-cold 1X Complete DUB Assay Buffer to a working concentration that is 2X or 5X the final desired assay concentration. The optimal concentration must be determined empirically by titrating the enzyme to find a concentration that yields a linear reaction rate for the desired assay duration.[18]
-
AMC Standard Curve Solutions: Prepare a series of dilutions of the 1 mM AMC standard stock in 1X Complete DUB Assay Buffer. A typical range would be from 0 to 10 µM to generate a standard curve covering the expected product concentrations.[16]
Assay Protocol: Continuous Kinetic Measurement
This protocol is for a 50 µL final reaction volume in a 96-well plate. Volumes can be scaled accordingly.
-
Prepare AMC Standard Curve:
-
Add 50 µL of each AMC standard dilution to separate wells in the 96-well plate in triplicate.
-
These wells will be used to convert relative fluorescence units (RFU) to the concentration of product formed.
-
-
Set Up Control and Sample Wells:
-
Substrate Only Control (Blank): Add 25 µL of 1X Complete DUB Assay Buffer and 25 µL of the 2X Z-RLRGG-AMC working solution. This control measures background fluorescence and substrate auto-hydrolysis.[15][18]
-
Positive Control (Optional but Recommended): If available, use a well-characterized DUB known to cleave Z-RLRGG-AMC. Add 25 µL of the positive control DUB working solution and 25 µL of the 2X Z-RLRGG-AMC working solution.[15]
-
Test Sample Wells: Add 25 µL of the 2X DUB enzyme working solution to the designated wells.
-
For Inhibitor Screening: Add the inhibitor compound at various concentrations to the wells containing the DUB enzyme. Pre-incubate the enzyme and inhibitor for 15-30 minutes at the assay temperature before initiating the reaction.[15]
-
-
Initiate the Reaction:
-
Place the plate in the microplate reader, pre-equilibrated to the desired temperature (e.g., 37°C).[1]
-
Initiate the enzymatic reactions by adding 25 µL of the 2X Z-RLRGG-AMC working solution to the wells containing the DUB enzyme (and inhibitors, if applicable). Mix gently by shaking the plate for 15 seconds.[15]
-
-
Measure Fluorescence:
Data Analysis
-
Generate AMC Standard Curve:
-
After the kinetic read is complete, measure the endpoint fluorescence of the AMC standard wells.
-
Subtract the fluorescence of the 0 µM AMC well (blank) from all other standard readings.
-
Plot the background-subtracted RFU against the known AMC concentrations (in pmol or µM).[15]
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the kinetic data into reaction rates.
-
-
Calculate Initial Reaction Velocity:
-
For each kinetic trace (DUB sample, positive control), subtract the rate of fluorescence increase from the "Substrate Only" control to correct for auto-hydrolysis.
-
Identify the initial linear portion of the reaction progress curve (RFU vs. time).
-
Calculate the slope of this linear portion to get the initial velocity in RFU/minute.
-
Convert this rate into molar units using the slope from the AMC standard curve:
-
Velocity (µM/min) = (Slope [RFU/min]) / (Standard Curve Slope [RFU/µM])
-
-
-
Determine Kinetic or Inhibition Constants:
-
KM and Vmax: Measure the initial velocities at varying concentrations of Z-RLRGG-AMC and a fixed enzyme concentration. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
IC50: Measure the initial velocities at a fixed enzyme and substrate concentration in the presence of varying concentrations of an inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[15]
-
Visualizations of Pathways and Workflows
Ubiquitin Signaling and DUB Regulation
Caption: Role of DUBs in the ubiquitin signaling pathway.
Z-RLRGG-AMC Assay Experimental Workflow
Caption: Experimental workflow for a DUB activity assay.
Logical Diagram of DUB Inhibition Assay
Caption: Competitive inhibition of DUB activity.
References
- 1. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. TGF-β signaling pathway mediated by deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of DUBs Regulation in Signaling and Disease [mdpi.com]
- 5. Deubiquitinating enzyme - Wikipedia [en.wikipedia.org]
- 6. Deubiquitinating enzymes (DUBs): Regulation, homeostasis, and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. Z-RLRGG-AMC Acetate ≥95% (HPLC) | 167698-69-3 [sigmaaldrich.com]
- 10. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Positional-scanning fluorogenic substrate libraries reveal unexpected specificity determinants of deubiquitinating enzymes (DUBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ubiqbio.com [ubiqbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. assaygenie.com [assaygenie.com]
- 17. ubpbio.com [ubpbio.com]
- 18. stressmarq.com [stressmarq.com]
chemical structure of Z-Arg-Leu-Arg-Gly-Gly-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a synthetic, fluorogenic peptide substrate extensively utilized in biochemical assays to measure the enzymatic activity of specific proteases. The molecule consists of a five-amino-acid peptide sequence (Arg-Leu-Arg-Gly-Gly) that mimics the C-terminus of ubiquitin, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore.
Upon enzymatic cleavage of the amide bond between the C-terminal glycine and the AMC group, the highly fluorescent AMC molecule is released. This release results in a quantifiable increase in fluorescence, providing a sensitive and continuous method for monitoring enzyme kinetics. Its primary applications are in the study of deubiquitinating enzymes (DUBs), such as Ubiquitin C-terminal Hydrolases (UCHs) and Isopeptidase T (USP5), as well as viral proteases like the papain-like protease (PLpro) from coronaviruses, including SARS-CoV-2.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and detailed protocols for its use in key research applications.
Chemical Structure and Physicochemical Properties
The chemical identity of Z-Arg-Leu-Arg-Gly-Gly-AMC is defined by its specific sequence and modifications. The benzyloxycarbonyl group provides hydrophobicity, while the two arginine residues contribute to its positive charge and solubility in aqueous buffers. The AMC group is the key to its function as a reporter molecule.
Quantitative Data Summary
The following table summarizes key quantitative properties and kinetic parameters associated with Z-Arg-Leu-Arg-Gly-Gly-AMC.
| Property | Value | Reference(s) |
| Molecular Formula | C₄₀H₅₆N₁₂O₉ | [1][4][5] |
| Molecular Weight | 848.96 g/mol | [2][4][5] |
| CAS Number | 167698-69-3 | [1][4][5] |
| Excitation Wavelength | 340-380 nm | [1][3][6] |
| Emission Wavelength | 440-460 nm | [1][3][6] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [1][4] |
| Storage Conditions | Powder: -20°C or -80°C; In Solvent: -80°C (6 mo) / -20°C (1 mo) | [1][4][6] |
| Purity | ≥95% (HPLC) | [1][3] |
| kcat/Km (Isopeptidase T) | 95 M⁻¹s⁻¹ | [2] |
| KM (ZUFSP) | 50.4 µM | [7] |
| kcat (ZUFSP) | 4.9 s⁻¹ | [7] |
| KM (Mug105) | 12.2 µM | [7] |
| kcat (Mug105) | 7.2 s⁻¹ | [7] |
Experimental Protocols & Workflows
Z-RLRGG-AMC is a versatile substrate for continuous kinetic assays, particularly for high-throughput screening (HTS) of enzyme inhibitors. Below are detailed methodologies for its application in studying SARS-CoV-2 PLpro and other deubiquitinating enzymes.
High-Throughput Screening for SARS-CoV-2 PLpro Inhibitors
This protocol describes an in vitro biochemical assay to identify and characterize inhibitors of the SARS-CoV-2 papain-like protease (PLpro).[5][8] The workflow is designed for a 384-well plate format suitable for HTS.
Methodology:
-
Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM HEPES (pH 7.5), 1 mM DTT, 0.1 mg/mL BSA, and 0.01% Triton X-100.[5]
-
Reagent Dilution:
-
Prepare a stock solution of Z-RLRGG-AMC in DMSO. Dilute it in assay buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the recombinant SARS-CoV-2 PLpro enzyme in assay buffer to the desired final concentration (e.g., 50 nM).[5]
-
Prepare serial dilutions of test compounds and controls (e.g., DMSO for negative control) in assay buffer.
-
-
Assay Execution (384-well plate):
-
To each well, add 25 µL of the PLpro enzyme solution.
-
Add the test compounds or controls to the wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding 25 µL of the Z-RLRGG-AMC substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 10-20 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[5]
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each well by determining the linear slope of fluorescence units over time.
-
Normalize the rates against the positive (uninhibited enzyme) and negative (no enzyme) controls to calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
General Assay for Deubiquitinating Enzyme (DUB) Activity
This protocol provides a general method for measuring the activity of purified DUBs, such as UCHs or USP5, using Z-RLRGG-AMC as the substrate.[6][9]
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 0.1 M Tris-HCl (pH 7.8), 1 mM EDTA, and 1 mM DTT.[6]
-
Prepare a stock solution of Z-RLRGG-AMC (e.g., 10 mM in DMSO).
-
-
Assay Execution (in microcuvettes or 96-well plates):
-
In a final volume of 100 µL, combine the reaction buffer, the purified DUB enzyme at the desired concentration, and Z-RLRGG-AMC to a final concentration of 20-200 µM.[6][9]
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Measurement:
-
Data Analysis:
-
To quantify the amount of AMC released, create a standard curve using known concentrations of free AMC.
-
Calculate the specific activity of the enzyme, typically expressed as moles of AMC released per minute per milligram of protein.[9]
-
References
- 1. Z-RLRGG-AMC Acetate ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reframeDB [reframedb.org]
- 6. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. scispace.com [scispace.com]
Methodological & Application
Application Notes: Z-Arg-Leu-Arg-Gly-Gly-AMC Assay for Deubiquitinating Enzymes (DUBs)
Introduction
Deubiquitinating enzymes (DUBs) are a large family of proteases that play a crucial role in cellular biology by reversing the process of ubiquitination.[1][2] They cleave the isopeptide bond between ubiquitin and its substrate proteins, thereby regulating protein degradation, signaling pathways, DNA repair, and chromatin structure.[1][2][3] The dysregulation of DUB activity is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug discovery.[3][4]
The Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) assay is a common method for measuring the enzymatic activity of DUBs in vitro. This fluorogenic substrate is a short peptide sequence (LRGG) that mimics the C-terminus of ubiquitin, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is non-fluorescent. When a DUB cleaves the peptide bond between the final glycine and the AMC molecule, free AMC is released, which produces a measurable fluorescent signal. The rate of this signal increase is directly proportional to the DUB's enzymatic activity.
While full-length ubiquitin substrates like Ubiquitin-AMC (Ub-AMC) often provide higher sensitivity and specificity, the Z-RLRGG-AMC peptide is a useful tool for general DUB activity screening.[5][6] It is important to note, however, that some non-DUB proteases may also cleave this peptide substrate, which can be a source of interference in complex biological samples like cell lysates.[5] This protocol provides a detailed methodology for using the Z-RLRGG-AMC assay to characterize DUB activity.
Assay Principle and Workflow
The core principle of the assay is the enzymatic release of a fluorophore. A DUB recognizes and cleaves the Z-RLRGG-AMC substrate, liberating the AMC group, which results in a quantifiable increase in fluorescence.
Caption: Workflow of the Z-RLRGG-AMC fluorogenic assay for DUBs.
Experimental Protocols
Required Materials and Reagents
-
Z-Arg-Leu-Arg-Gly-Gly-AMC substrate (e.g., from Enzo Life Sciences, R&D Systems)
-
Purified recombinant DUB enzyme
-
DUB Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[7] Note: Optimal buffer conditions can vary between DUBs. Some may require ZnCl₂.[7]
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Black, flat-bottom 96-well or 384-well microplates (low-volume plates are recommended).[7]
-
Microplate reader capable of measuring fluorescence with excitation at ~350-380 nm and emission at ~440-460 nm.[1][5]
-
Multichannel pipette (optional but recommended)
Reagent Preparation
-
DUB Assay Buffer (50 mL):
-
Z-RLRGG-AMC Substrate Stock (10 mM):
-
Dissolve the substrate in 100% DMSO to create a 10 mM stock solution.
-
Aliquot and store at -20°C or -80°C, protected from light.
-
-
DUB Enzyme Stock:
-
Prepare aliquots of the purified enzyme in a suitable storage buffer (e.g., 10 mM HEPES pH 8, 150 mM NaCl, 20 μM ZnCl₂, 5 mM DTT).[7]
-
Store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
AMC Standard Stock (1 mM):
-
Dissolve the AMC standard in DMSO to create a 1 mM stock solution.[2]
-
Aliquot and store at -20°C, protected from light.
-
Assay Protocol: Step-by-Step
This protocol is designed for a 50 µL final reaction volume in a 96-well plate. Adjust volumes as needed for different plate formats. All samples, controls, and standards should be run in triplicate.[1]
Part A: AMC Standard Curve Generation
An AMC standard curve is essential to convert relative fluorescence units (RFU) into the absolute amount of product formed (pmol AMC).[1][8]
-
Prepare a 10 µM AMC working solution by diluting the 1 mM stock 1:100 in DUB Assay Buffer.[2]
-
In the 96-well plate, prepare serial dilutions of the 10 µM AMC working solution as described in the table below to generate a standard curve.
-
Adjust the final volume of each well to 50 µL with DUB Assay Buffer.
| AMC Stock (10 µM) Volume (µL) | DUB Assay Buffer Volume (µL) | Final Volume (µL) | Final AMC Amount (pmol/well) |
| 0 | 50 | 50 | 0 |
| 1 | 49 | 50 | 10 |
| 2 | 48 | 50 | 20 |
| 4 | 46 | 50 | 40 |
| 6 | 44 | 50 | 60 |
| 8 | 42 | 50 | 80 |
| 10 | 40 | 50 | 100 |
-
Measure the fluorescence of the standards in the plate reader using the same settings as for the enzymatic assay.
-
Plot the RFU values against the pmol of AMC per well and perform a linear regression to obtain the slope.
Part B: DUB Enzymatic Assay
-
Enzyme Preparation: Thaw the DUB enzyme on ice. Prepare a working solution of the DUB by diluting it in cold DUB Assay Buffer to 2x the desired final concentration. The optimal enzyme concentration must be determined empirically but typically ranges from 100 pM to 100 nM.[1]
-
Plate Setup: Add 25 µL of the 2x DUB enzyme working solution to the appropriate wells of the 96-well plate.
-
Sample Wells: Contain the DUB enzyme.
-
No-Enzyme Control: Add 25 µL of DUB Assay Buffer instead of the enzyme solution. This control measures substrate auto-hydrolysis.[1]
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C, 30°C, or 37°C) for 15-30 minutes.[1][7] This step allows the enzyme to equilibrate.
-
Substrate Preparation: During the pre-incubation, prepare a 2x working solution of the Z-RLRGG-AMC substrate. Dilute the 10 mM stock in DUB Assay Buffer to 2x the desired final concentration (e.g., for a 20 µM final concentration, prepare a 40 µM working solution). The optimal substrate concentration typically ranges from 10-100 µM.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the 2x substrate working solution to all wells. Mix gently by shaking the plate for 15 seconds.[1]
-
Data Acquisition: Immediately place the plate in the microplate reader and begin measuring fluorescence.
-
Kinetic Reading (Recommended): Monitor the fluorescence every 30-60 seconds for 15-60 minutes.[1]
-
Endpoint Reading: Incubate the reaction for a fixed time (e.g., 30 minutes) in the dark and then measure the final fluorescence.[1] Ensure the reaction is still in the linear phase at the chosen time point.
-
Data Analysis
-
Subtract the average RFU from the no-enzyme control wells from all sample wells.
-
For kinetic data, plot RFU versus time for each sample. Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔRFU/min).
-
Convert the reaction rate from RFU/min to pmol AMC/min using the slope from the AMC standard curve:
-
Activity (pmol/min) = (V₀ in RFU/min) / (Slope of AMC Standard Curve in RFU/pmol)
-
-
The specific activity can then be calculated by dividing this value by the amount of enzyme used in the reaction (e.g., in mg or mol).
Quantitative Data Summary
The following tables summarize typical concentrations and an example plate layout for the assay.
Table 1: Recommended Reagent Concentrations
| Component | Stock Concentration | 2x Working Concentration | Final Assay Concentration |
|---|---|---|---|
| DUB Enzyme | Varies | 2x Final Concentration | 100 pM - 100 nM[1] |
| Z-RLRGG-AMC | 10 mM in DMSO | 20 - 200 µM | 10 - 100 µM[5] |
| DTT | 1 M | 2 mM | 1 mM (up to 10 mM)[1][7] |
| DMSO | 100% | <2% | <1% |
Note: High concentrations of DMSO can inhibit enzyme activity; keep the final concentration as low as possible.[7]
Table 2: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7-12 | |
|---|---|---|---|---|---|---|---|
| A | Std 0 | Std 0 | Std 0 | No-Enz | No-Enz | No-Enz | Samples |
| B | Std 10 | Std 10 | Std 10 | DUB 1 | DUB 1 | DUB 1 | ... |
| C | Std 20 | Std 20 | Std 20 | DUB 2 | DUB 2 | DUB 2 | ... |
| D | Std 40 | Std 40 | Std 40 | DUB 3 | DUB 3 | DUB 3 | ... |
| E | Std 60 | Std 60 | Std 60 | ... | ... | ... | ... |
| F | Std 80 | Std 80 | Std 80 | ... | ... | ... | ... |
| G | Std 100 | Std 100 | Std 100 | ... | ... | ... | ... |
| H | Blank | Blank | Blank | ... | ... | ... | ... |
Context: The Ubiquitin-Proteasome System
To understand the significance of this assay, it is helpful to visualize the role of DUBs within the broader ubiquitin-proteasome system. DUBs counteract the activity of the E1, E2, and E3 ligase cascade, thereby rescuing proteins from degradation or modulating their function.
Caption: Role of DUBs in reversing protein ubiquitination.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Method for Assaying Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubiqbio.com [ubiqbio.com]
- 7. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stressmarq.com [stressmarq.com]
High-Throughput Screening for USP5 Inhibitors Using Z-RLRGG-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-specific protease 5 (USP5), also known as isopeptidase T, is a deubiquitinating enzyme (DUB) that plays a critical role in cellular ubiquitin homeostasis by disassembling unanchored polyubiquitin chains. Its involvement in various signaling pathways, including those regulating the cell cycle, DNA damage response, and immune signaling, has implicated USP5 as a promising therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. High-throughput screening (HTS) is a crucial methodology for identifying novel inhibitors of USP5. This document provides detailed application notes and protocols for conducting HTS assays using the fluorogenic substrate Z-RLRGG-AMC.
Assay Principle: The assay is based on the enzymatic cleavage of the synthetic substrate Z-RLRGG-AMC by USP5. Z-RLRGG-AMC consists of a peptide sequence (RLRGG) recognized by USP5, flanked by a benzyloxycarbonyl (Z) group and a 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the fluorescence of AMC is quenched. Upon cleavage by USP5, the free AMC is released, resulting in a significant increase in fluorescence intensity. This fluorescent signal is directly proportional to the enzymatic activity of USP5 and can be used to identify compounds that inhibit its function.
Data Presentation: Assay Performance and Inhibitor Potency
Effective HTS campaigns rely on robust and reproducible assays. Key parameters for evaluating the quality of an HTS assay include the Z'-factor and the signal-to-background (S/B) ratio. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. The following tables summarize typical quantitative data obtained in a USP5 HTS assay using Z-RLRGG-AMC.
| Parameter | Value | Interpretation |
| Z'-Factor | Typically ≥ 0.7 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) Ratio | > 5 | A clear distinction between the uninhibited and fully inhibited enzyme activity. |
| DMSO Tolerance | ≤ 1% | The assay is tolerant to the common solvent for test compounds up to this concentration. |
Table 1: HTS Assay Validation Parameters. This table outlines the generally accepted values for key statistical parameters that validate the robustness of a USP5 HTS assay using Z-RLRGG-AMC.
| Inhibitor | IC50 (µM) |
| Ubiquitin Aldehyde | ~0.05 |
| Compound X | User-defined |
| Compound Y | User-defined |
Table 2: IC50 Values of Known USP5 Inhibitors. This table provides an example of how to present the potency of known inhibitors as determined by the Z-RLRGG-AMC assay. Users should replace "Compound X" and "Compound Y" with their specific positive control inhibitors and experimentally determined IC50 values.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, and 0.01% Tween-20. Prepare fresh and keep on ice.
-
Recombinant Human USP5: Prepare a stock solution in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point of 1-5 nM is recommended.
-
Z-RLRGG-AMC Substrate: Prepare a 10 mM stock solution in DMSO. The recommended starting concentration for the substrate in the assay is between 20 µM and 100 µM.[1]
-
Positive Control Inhibitor: Prepare a stock solution of a known USP5 inhibitor (e.g., Ubiquitin Aldehyde) in DMSO.
-
Test Compounds: Prepare stock solutions of test compounds in 100% DMSO.
HTS Assay Protocol for USP5 Inhibition
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Using an acoustic liquid handler or a pintool, transfer 100 nL of test compounds (or DMSO for controls) to the appropriate wells of a 384-well assay plate.
-
-
Enzyme Addition:
-
Prepare a solution of USP5 in Assay Buffer at double the final desired concentration (e.g., 2-10 nM).
-
Dispense 10 µL of the USP5 solution to all wells of the assay plate.
-
For negative control wells (no enzyme), add 10 µL of Assay Buffer.
-
-
Incubation with Compounds:
-
Centrifuge the plate briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of Z-RLRGG-AMC in Assay Buffer at double the final desired concentration (e.g., 40-200 µM).
-
Dispense 10 µL of the Z-RLRGG-AMC solution to all wells to initiate the enzymatic reaction. The final reaction volume will be 20 µL.
-
-
Signal Detection:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at an excitation wavelength of 345-360 nm and an emission wavelength of 445-460 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic read).
-
Calculate the percent inhibition for each test compound relative to the positive (DMSO) and negative (no enzyme or fully inhibited) controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 values for active compounds.
-
Mandatory Visualizations
Signaling Pathway of USP5
Caption: The role of USP5 in ubiquitin homeostasis and downstream signaling pathways.
Experimental Workflow for HTS
Caption: High-throughput screening workflow for the identification of USP5 inhibitors.
References
Application Notes and Protocols for Kinetic Assays Using Z-RLRGG-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-RLRGG-AMC is a highly sensitive fluorogenic substrate for a class of cysteine proteases, including Isopeptidase T (USP5), Ubiquitin C-terminal Hydrolases (UCHs), and Papain-Like Proteases (PLpros) found in coronaviruses such as SARS-CoV-2. The substrate consists of a peptide sequence (Arg-Leu-Arg-Gly-Gly) recognized by these enzymes, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the peptide and AMC results in a significant increase in fluorescence, providing a direct measure of enzyme activity. This property makes Z-RLRGG-AMC an invaluable tool for high-throughput screening of enzyme inhibitors and for detailed kinetic characterization of these important drug targets.
The cleavage of Z-RLRGG-AMC by a target protease releases the fluorophore AMC, which exhibits excitation and emission maxima in the range of 340-360 nm and 440-460 nm, respectively. The rate of AMC release is directly proportional to the enzyme's catalytic activity, allowing for precise kinetic measurements.
Target Enzymes and Biological Relevance
1. Isopeptidase T (USP5): A key deubiquitinating enzyme (DUB) that plays a crucial role in the ubiquitin-proteasome system (UPS). USP5 is responsible for recycling ubiquitin by disassembling unanchored polyubiquitin chains, thereby maintaining the cellular pool of free ubiquitin. Dysregulation of USP5 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.
2. Coronavirus Papain-Like Protease (PLpro): An essential enzyme for viral replication in coronaviruses, including SARS-CoV and SARS-CoV-2. PLpro is responsible for cleaving the viral polyprotein at specific sites to release non-structural proteins required for forming the replication-transcription complex. Additionally, PLpro exhibits deubiquitinating and deISGylating activity, which helps the virus evade the host's innate immune response. Inhibition of PLpro is a promising strategy for the development of antiviral therapies.
Signaling Pathway Diagrams
Application Notes and Protocols for Z-RLRGG-AMC Fluorescence-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the fluorogenic substrate Z-RLRGG-AMC in plate reader-based assays to measure the activity of deubiquitinating enzymes (DUBs), such as Isopeptidase T (USP5) and other Ubiquitin C-terminal Hydrolases (UCHs).
Principle
The Z-RLRGG-AMC substrate is a pentapeptide sequence (Arg-Leu-Arg-Gly-Gly) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the glycine and AMC by a DUB, the free AMC is liberated, resulting in a significant increase in fluorescence. This fluorescence signal, directly proportional to the enzyme activity, can be measured using a fluorescence plate reader.
Target Enzymes and Signaling Pathways
Z-RLRGG-AMC is a substrate for several deubiquitinating enzymes, most notably Isopeptidase T (USP5), a key regulator of ubiquitin homeostasis.[1] USP5 disassembles unanchored polyubiquitin chains to maintain the cellular pool of free ubiquitin, a critical component of the ubiquitin-proteasome system that governs protein degradation and signaling.[2][3] Dysregulation of USP5 and other DUBs is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive targets for drug discovery.
The signaling pathways involving USP5 are complex and multifaceted. USP5 has been shown to regulate the stability of key signaling proteins and influence pathways such as the Notch and Receptor Tyrosine Kinase (RTK) signaling cascades.[4]
Below is a diagram illustrating the central role of USP5 in maintaining ubiquitin homeostasis, a key cellular process.
Caption: Role of USP5 in maintaining the free ubiquitin pool.
Plate Reader Settings
Optimal plate reader settings are crucial for obtaining high-quality data. The following table summarizes recommended starting points for Z-RLRGG-AMC fluorescence assays. These settings may require optimization depending on the specific instrument and experimental conditions.
| Parameter | Recommended Setting | Notes |
| Excitation Wavelength | 340 - 360 nm | The optimal excitation wavelength for AMC is around 350 nm.[1] |
| Emission Wavelength | 440 - 460 nm | The optimal emission wavelength for AMC is around 450 nm.[5] |
| Bandwidth (Excitation) | 5 - 10 nm | Narrower bandwidths can reduce background but may also decrease signal intensity. |
| Bandwidth (Emission) | 10 - 20 nm | A wider emission bandwidth can capture more of the fluorescence signal. |
| Read Type | Kinetic | For measuring reaction rates. Endpoint reads can be used for high-throughput screening. |
| Read Interval (Kinetic) | 30 - 60 seconds | Adjust based on the reaction velocity. |
| Read Duration (Kinetic) | 15 - 60 minutes | Ensure the reaction is in the linear range. |
| Gain/Sensitivity | Instrument Dependent | Adjust to achieve a high signal-to-background ratio without saturating the detector. A good starting point is to set the gain so that the highest expected signal is at ~80-90% of the detector's maximum range. |
| Plate Type | Black, opaque-walled microplates | To minimize well-to-well crosstalk and background fluorescence. |
| Temperature | 25 - 37 °C | Maintain a constant temperature throughout the assay. |
Experimental Protocols
Materials
-
Z-RLRGG-AMC substrate (store at -20°C, protected from light)
-
Recombinant human Isopeptidase T (USP5) or other DUB enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT (prepare fresh)
-
DMSO (for dissolving substrate and compounds)
-
Black, opaque-walled 96- or 384-well microplates
-
Fluorescence plate reader
Protocol 1: Determination of Enzyme Kinetics (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for the enzymatic cleavage of Z-RLRGG-AMC.
Workflow for Enzyme Kinetics Determination
Caption: Workflow for determining enzyme kinetic parameters.
Procedure:
-
Prepare Substrate Stock Solution: Dissolve Z-RLRGG-AMC in DMSO to a concentration of 10 mM.
-
Prepare Substrate Dilutions: Perform serial dilutions of the Z-RLRGG-AMC stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM). A recommended starting concentration range is 20-100 µM.[5]
-
Prepare Enzyme Solution: Dilute the enzyme stock in cold Assay Buffer to the desired final concentration (e.g., 1-10 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a black microplate.
-
Add 25 µL of each substrate dilution to the appropriate wells.
-
Include wells with buffer and the highest concentration of substrate but no enzyme as a background control.
-
-
Initiate Reaction: Add 25 µL of the diluted enzyme solution to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a pre-warmed fluorescence plate reader and begin kinetic measurements using the settings outlined in Section 3.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot (RFU/min).
-
Plot V₀ against the substrate concentration.
-
Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis software.
-
Expected Data:
The following table provides an example of kinetic data that could be obtained. Note that the kcat/Km for Z-RLRGG-AMC with isopeptidase T has been reported to be 95 M⁻¹s⁻¹.[6]
| Substrate [µM] | Initial Velocity (RFU/min) |
| 0.5 | Data Point 1 |
| 1 | Data Point 2 |
| 5 | Data Point 3 |
| 10 | Data Point 4 |
| 25 | Data Point 5 |
| 50 | Data Point 6 |
| 100 | Data Point 7 |
Protocol 2: Inhibitor Screening and IC50 Determination
This protocol is designed for screening compound libraries for inhibitors of DUB activity and determining the half-maximal inhibitory concentration (IC50) of lead compounds.
Workflow for Inhibitor Screening
Caption: Workflow for inhibitor screening and IC50 determination.
Procedure:
-
Prepare Compound Plates: Prepare serial dilutions of test compounds in DMSO.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of a black microplate.
-
Add 1 µL of each compound dilution to the appropriate wells. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Add 25 µL of the diluted enzyme solution to each well.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.
-
Initiate Reaction: Add 25 µL of Z-RLRGG-AMC solution (at a final concentration around the determined Km value) to each well.
-
Measure Fluorescence: Measure the fluorescence using either a kinetic or endpoint read.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background))
-
For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Example Data: IC50 Determination of a Known Inhibitor
| Inhibitor [nM] | % Inhibition |
| 1 | Data Point 1 |
| 10 | Data Point 2 |
| 50 | Data Point 3 |
| 100 | Data Point 4 |
| 500 | Data Point 5 |
| 1000 | Data Point 6 |
| 5000 | Data Point 7 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient enzyme or substrate concentration- Incorrect plate reader settings- Inactive enzyme | - Increase enzyme or substrate concentration- Optimize excitation/emission wavelengths and gain settings- Use a fresh batch of enzyme and ensure proper storage |
| High Background | - Autofluorescence of compounds or buffer components- Light leak in the plate reader- High substrate concentration | - Subtract background fluorescence from a no-enzyme control- Use a different buffer or filter compounds for autofluorescence- Ensure the plate reader is properly maintained- Optimize substrate concentration |
| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or measure initial rates over a shorter time period- Ensure the enzyme is stable in the assay buffer- Dilute the reaction if product inhibition is suspected |
By following these detailed application notes and protocols, researchers can effectively utilize the Z-RLRGG-AMC substrate to investigate the activity of deubiquitinating enzymes and screen for potential inhibitors in a high-throughput format.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ubpbio.com [ubpbio.com]
- 6. Kinetic studies of isopeptidase T: modulation of peptidase activity by ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Screening Deubiquitinase (DUB) Inhibitors with Z-RLRGG-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deubiquitinating enzymes (DUBs) are critical regulators of the ubiquitin signaling pathway, making them attractive therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders. The development of potent and selective DUB inhibitors requires robust and reliable screening assays. The fluorogenic substrate Z-RLRGG-AMC, which mimics the C-terminal pentapeptide of ubiquitin, offers a valuable tool for monitoring the activity of specific DUB subfamilies and other proteases with similar substrate recognition motifs.
This document provides detailed application notes and experimental protocols for utilizing the Z-RLRGG-AMC substrate in DUB inhibitor screening campaigns. It covers the principles of the assay, substrate specificity, kinetic parameters, and step-by-step protocols for inhibitor screening and characterization.
Assay Principle and Substrate Specificity
The Z-RLRGG-AMC substrate is a synthetic peptide composed of the C-terminal five amino acids of ubiquitin (Arg-Leu-Arg-Gly-Gly) linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group. The N-terminus of the peptide is protected by a benzyloxycarbonyl (Z) group. In its intact form, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal glycine and AMC by a DUB or other protease, the free AMC is released, resulting in a quantifiable increase in fluorescence. The reaction can be monitored kinetically, with the rate of fluorescence increase being directly proportional to the enzyme's activity.
Substrate Specificity:
It is crucial to note that Z-RLRGG-AMC is not a universal substrate for all DUBs. Many DUBs require the full ubiquitin structure for efficient recognition and catalysis. This substrate is particularly useful for assaying the activity of:
-
ZUFSP/ZUP1 and its homologs (e.g., Mug105): This recently identified family of DUBs shows high activity towards Z-RLRGG-AMC.[1]
-
Isopeptidase T (USP5): This DUB is known to process unanchored polyubiquitin chains and recognizes the C-terminal RLRGG motif.[2][3][4]
-
Ubiquitin C-terminal Hydrolases (UCHs): Some members of the UCH family can cleave small C-terminal ubiquitin adducts and may show activity against this substrate.[2][3]
-
Viral Proteases: Notably, the papain-like protease (PLpro) of coronaviruses, including SARS-CoV and SARS-CoV-2, efficiently cleaves the RLRGG sequence, making this substrate valuable for screening antiviral inhibitors.[5][6]
Conversely, studies have shown that "typical" DUBs, such as USP21, do not efficiently cleave Z-RLRGG-AMC, highlighting the importance of the ubiquitin globular domain for their activity.[1]
Data Presentation
Enzyme Kinetic Parameters
The following table summarizes the Michaelis-Menten kinetic constants for select DUBs with the Z-RLRGG-AMC substrate. This data is essential for designing kinetic assays and for understanding the enzyme-substrate interaction.
| Deubiquitinase (DUB) | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Source |
| ZUFSP (human) | 50.4 | 4.9 | 9.7 x 104 | [1] |
| Mug105 (S. pombe) | 12.2 | 7.2 | 5.9 x 105 | [1] |
| Isopeptidase T (USP5) | - | - | 95 | [3] |
Note: The kcat/KM for Isopeptidase T was reported directly.
Inhibitor IC50 Values
The Z-RLRGG-AMC substrate has been effectively used to determine the half-maximal inhibitory concentration (IC50) of various compounds, particularly against viral proteases. Below is a summary of reported IC50 values for SARS-CoV-2 PLpro inhibitors. Limited data is available for DUB inhibitors using this specific substrate; therefore, values for a non-selective isopeptidase inhibitor are also included.
| Enzyme | Inhibitor | IC50 (µM) | Source |
| SARS-CoV-2 PLpro | GRL0617 | 0.6 | [7] |
| SARS-CoV-2 PLpro | Jun9-13-9 | 6.67 | [8] |
| SARS-CoV-2 PLpro | Jun9-75-4 | 0.62 | [8] |
| SARS-CoV-2 PLpro | Jun9-75-5 | 0.56 | [8] |
| SARS-CoV-2 PLpro | SJB2-043 | 0.6 | [7] |
| SARS-CoV-2 PLpro | TCID | 6.4 | [7] |
| SARS-CoV-2 PLpro | PR-619 | 6.1 | [7] |
| USP2 (purified) | NSC 632839 | 45 | [9] |
| USP7 (purified) | NSC 632839 | 37 | [9] |
Note: IC50 values for NSC 632839 against USP2 and USP7 were determined using the Ub-PLA2 assay, following initial identification of its inhibitory activity against Z-RLRGG-AMC cleavage by cell lysates.[9]
Experimental Protocols
Materials and Reagents
-
Z-RLRGG-AMC Substrate: (e.g., Cayman Chemical, Bachem, UBPBio). Prepare a stock solution (e.g., 10 mM) in DMSO and store at -20°C, protected from light.
-
Recombinant DUB Enzyme: (e.g., ZUFSP, USP5, or other target DUB). Ensure high purity and known activity.
-
Assay Buffer: A typical buffer is 50 mM HEPES or Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM DTT (or other reducing agent), and 0.01% (v/v) Triton X-100 or Tween-20. The optimal buffer composition may vary depending on the specific DUB and should be optimized.
-
Test Compounds (Inhibitors): Dissolved in DMSO to a suitable stock concentration.
-
96- or 384-well Black Assay Plates: Low-volume, non-binding plates are recommended.
-
Fluorescence Plate Reader: Capable of excitation at ~340-360 nm and emission at ~440-460 nm.
Protocol 1: DUB Inhibitor Screening Assay
This protocol is designed for a primary high-throughput screen (HTS) to identify potential DUB inhibitors.
-
Compound Plating:
-
Prepare serial dilutions of test compounds in DMSO.
-
Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 100 nL) of each compound dilution to the wells of the assay plate.
-
Include positive control wells (no inhibitor, 100% enzyme activity) and negative control wells (no enzyme, 0% activity), both containing DMSO.
-
-
Enzyme Preparation and Addition:
-
Thaw the DUB enzyme on ice.
-
Dilute the enzyme to a working concentration (e.g., 2X the final desired concentration) in assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate and a good signal-to-background ratio.
-
Add the diluted enzyme solution to all wells except the negative controls. For a 20 µL final volume, add 10 µL of 2X enzyme solution.
-
To the negative control wells, add an equal volume of assay buffer without the enzyme.
-
-
Pre-incubation:
-
Centrifuge the plate briefly to ensure all components are mixed.
-
Incubate the plate at room temperature (or 30°C) for 15-30 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of Z-RLRGG-AMC substrate (e.g., 2X the final desired concentration) in assay buffer. The final substrate concentration should ideally be at or below the KM value to maximize sensitivity to competitive inhibitors. A starting concentration of 20-50 µM is recommended.[6]
-
Add the substrate solution to all wells to initiate the reaction. For a 20 µL final volume, add 10 µL of 2X substrate solution.
-
Immediately place the plate in a pre-warmed fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - [(Ratecompound - Rateneg_control) / (Ratepos_control - Rateneg_control)])
-
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the positive controls).
-
Calculate the Z' factor to assess the quality and robustness of the assay:
-
Z' = 1 - [ (3 * (SDpos_control + SDneg_control)) / |(Meanpos_control - Meanneg_control)| ]
-
An assay with a Z' factor > 0.5 is considered excellent for HTS.
-
-
Protocol 2: IC50 Determination
This protocol is for characterizing the potency of "hit" compounds identified in the primary screen.
-
Compound Dilution Series:
-
Prepare a dose-response curve of the inhibitor by creating a series of dilutions (e.g., 10-point, 3-fold serial dilutions) in DMSO.
-
Plate the dilutions as described in Protocol 1.
-
-
Assay Procedure:
-
Follow steps 2-4 from Protocol 1. The enzyme and substrate concentrations should be kept constant and optimized as previously determined.
-
-
Data Analysis:
-
Calculate the % inhibition for each inhibitor concentration as described in Protocol 1.
-
Plot the % inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism, XLfit) to determine the IC50 value.
-
Visualizations
Experimental Workflow for DUB Inhibitor Screening
Caption: Workflow for DUB inhibitor screening using Z-RLRGG-AMC.
Signaling Pathway: Role of ZUFSP in DNA Damage Response
Caption: ZUFSP's role in the DNA damage response pathway.[10][11][12][13]
References
- 1. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubpbio.com [ubpbio.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of ubiquitin and ubiquitin-like-protein isopeptidase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of ZUFSP/ZUP1, a Distinct Deubiquitinase Class Important for Genome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Characterization of ZUFSP/ZUP1, a Distinct Deubiquitinase Class Important for Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ZUFSP Deubiquitylates K63-Linked Polyubiquitin Chains to Promote Genome Stability. | BioGRID [thebiogrid.org]
Application Notes and Protocols for Continuous Enzyme Assays with Z-Arg-Leu-Arg-Gly-Gly-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) is a highly sensitive and specific fluorogenic substrate for the continuous measurement of activity of certain deubiquitinating enzymes (DUBs) and viral proteases. This pentapeptide sequence mimics the C-terminus of ubiquitin, making it an ideal tool for studying enzymes that recognize and cleave this motif. Upon enzymatic hydrolysis of the amide bond between the peptide and the 7-amino-4-methylcoumarin (AMC) group, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time to determine enzyme activity.
This document provides detailed application notes and protocols for utilizing Z-RLRGG-AMC in continuous enzyme assays, with a focus on key enzymes such as Ubiquitin C-terminal Hydrolases (UCHs), Isopeptidase T (USP5), and the Papain-like Protease (PLpro) from SARS-CoV-2.
Principle of the Assay
The assay is based on the enzymatic cleavage of the non-fluorescent substrate Z-RLRGG-AMC to release the fluorescent AMC molecule. The rate of the reaction is directly proportional to the enzyme's activity under the given conditions. The fluorescence of the liberated AMC can be measured using a fluorescence plate reader or spectrofluorometer, typically with excitation wavelengths in the range of 345-380 nm and emission wavelengths between 445-460 nm.[1][2][3]
Applications
-
Enzyme Activity Measurement: Quantify the catalytic activity of purified enzymes or enzymes in complex biological samples.
-
Enzyme Kinetics: Determine key kinetic parameters such as Km and kcat to characterize enzyme performance.
-
Inhibitor Screening: High-throughput screening of small molecule libraries to identify potential enzyme inhibitors.
-
Drug Discovery: Characterize the potency and mechanism of action of lead compounds targeting these enzymes.
Data Presentation
Enzyme Specificity and Kinetic Parameters
The following table summarizes the known enzymes that effectively hydrolyze Z-RLRGG-AMC and their reported kinetic constants.
| Enzyme Family | Specific Enzyme | kcat/Km (M-1s-1) | Km (µM) | kcat (s-1) | Source |
| Deubiquitinase (USP) | Isopeptidase T (USP5) | 95 | - | - | [4][5] |
| Deubiquitinase (ZUFSP) | ZUFSP | - | 50.4 | 4.9 | [6] |
| Deubiquitinase (ZUFSP) | Mug105 | - | 12.2 | 7.2 | [6] |
| Viral Protease | SARS-CoV PLpro | - | - | - | [7] |
| Viral Protease | SARS-CoV-2 PLpro | - | - | - | [8] |
Note: "-" indicates data not available in the cited sources.
Inhibitor Potency (IC50 Values)
This table provides examples of IC50 values for inhibitors of enzymes that can be assayed using Z-RLRGG-AMC or similar substrates. This data is crucial for comparative studies and for validating screening assays.
| Enzyme | Inhibitor | IC50 | Source |
| SARS-CoV-2 PLpro | GRL-0617 | 0.6 µM | [9] |
| SARS-CoV-2 PLpro | 3k | 0.83 µM | [10] |
| SARS-CoV-2 PLpro | Y268R variant with 3k | 27.2 µM | [10] |
| USP7 | NSC 697923 | <0.2 µM | [11] |
| USP7 | BAY 11-7082 | <0.2 µM | [11] |
| USP8 | SJB3-019A | ~1 µM | [11] |
| UCH-L3 | TCID | - | [12] |
| UCH-L1 | UbVQ40V/T66K/V70F | ~400 nM | [13] |
| UCH-L3 | UbVQ40V/T66K/V70F | ~4 nM | [13] |
Note: Some IC50 values were determined using alternative substrates but are relevant for inhibitor characterization of the target enzymes.
Experimental Protocols
General Assay Workflow
The following diagram illustrates the general workflow for a continuous enzyme assay using Z-RLRGG-AMC.
General workflow for a continuous enzyme assay.
Protocol 1: Deubiquitinase (USP5/Isopeptidase T) Activity Assay
This protocol is a starting point for measuring the activity of USP5. Optimization may be required depending on the specific enzyme preparation and experimental goals.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT.
-
Enzyme: Purified recombinant human USP5.
-
Substrate: Z-RLRGG-AMC, 10 mM stock in DMSO.[2]
-
Positive Control Inhibitor: A known USP5 inhibitor (e.g., Ubiquitin aldehyde).
-
Microplate: Black, flat-bottom 96- or 384-well plate.
-
Fluorescence Plate Reader: Capable of excitation at ~355 nm and emission at ~460 nm.
Procedure:
-
Prepare Working Solutions:
-
Dilute the USP5 enzyme to the desired concentration (e.g., 1-10 nM final concentration) in cold assay buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
Dilute the Z-RLRGG-AMC substrate to the desired final concentration (e.g., 20-100 µM) in assay buffer.[1][2]
-
-
Assay Setup:
-
Add 25 µL of diluted enzyme to each well of the microplate (except for the "no enzyme" control wells, to which add 25 µL of assay buffer).
-
Add 5 µL of the inhibitor dilutions or vehicle (e.g., DMSO diluted in assay buffer) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
-
Initiate and Measure:
-
Initiate the reaction by adding 20 µL of the diluted Z-RLRGG-AMC substrate to all wells.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements.
-
Record fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
-
For inhibitor studies, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: SARS-CoV-2 Papain-like Protease (PLpro) Activity Assay
This protocol is adapted for measuring the activity of SARS-CoV-2 PLpro and screening for its inhibitors.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.2, 150 mM NaCl, 1 mM EDTA.[8]
-
Enzyme: Purified recombinant SARS-CoV-2 PLpro.
-
Substrate: Z-RLRGG-AMC, 10 mM stock in DMSO.
-
Positive Control Inhibitor: GRL-0617 or another known PLpro inhibitor.[9]
-
Microplate: Black, flat-bottom 96- or 384-well plate.
-
Fluorescence Plate Reader: Capable of excitation at ~360 nm and emission at ~485 nm.[8]
Procedure:
-
Prepare Working Solutions:
-
Dilute the SARS-CoV-2 PLpro to the desired concentration (e.g., 10-100 nM final concentration) in assay buffer.[9]
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
Dilute the Z-RLRGG-AMC substrate to the desired final concentration (e.g., 4-50 µM) in assay buffer.[8][9]
-
-
Assay Setup:
-
Add 25 µL of diluted enzyme to each well.
-
Add 5 µL of the inhibitor dilutions or vehicle to the appropriate wells.
-
Pre-incubate the plate at 25°C or 37°C for 10-30 minutes.[9]
-
-
Initiate and Measure:
-
Initiate the reaction by adding 20 µL of the diluted Z-RLRGG-AMC substrate.
-
Immediately begin kinetic measurements in a pre-warmed fluorescence plate reader.
-
Record fluorescence intensity at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence curves.
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.
-
Signaling Pathways
The Role of USP5 in the Ubiquitin-Proteasome System
USP5 plays a critical role in maintaining the cellular pool of free ubiquitin by disassembling unanchored polyubiquitin chains.[14][15][16][17] This function is essential for protein homeostasis and the proper functioning of ubiquitin-dependent signaling pathways, including NF-κB, Wnt/β-catenin, and interferon (IFN) signaling.[14][15][16]
USP5 maintains the ubiquitin pool for cellular processes.
Dual Functions of SARS-CoV-2 PLpro in Viral Replication and Immune Evasion
The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response.[4][18][19][20]
PLpro's roles in replication and immune suppression.
The Role of UCH-L3 in Cancer Progression
Ubiquitin C-terminal Hydrolase L3 (UCH-L3) is implicated in the progression of various cancers by stabilizing oncoproteins and influencing key signaling pathways.[21][22][23] Its dysregulation can impact cell proliferation, migration, and survival through pathways such as PI3K/Akt and Wnt/β-catenin.
UCH-L3 promotes cancer by stabilizing oncoproteins.
References
- 1. ubpbio.com [ubpbio.com]
- 2. ubpbio.com [ubpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.bachem.com [shop.bachem.com]
- 6. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Immune Regulatory Functions of USP5: Implications for Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure and function of USP5: Insight into physiological and pathophysiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Papain-like protease regulates SARS-CoV-2 viral spread and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. UCHL3: a crucial deubiquitinase in DNA damage repair and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scbt.com [scbt.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
The coronavirus papain-like protease (PLpro) is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it an attractive target for antiviral drug development.[1][2][3][4] PLpro is responsible for the proteolytic cleavage of the viral polyprotein pp1a and pp1ab to release non-structural proteins 1, 2, and 3, which are essential for forming the viral replication and transcription complex.[5][6][7] Furthermore, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, interfering with the host's antiviral signaling pathways.[2][4][5]
This document provides a detailed protocol for an in vitro fluorescence-based assay to measure the enzymatic activity of coronavirus PLpro using the fluorogenic substrate Z-RLRGG-AMC. This assay is a robust and widely used method for screening potential PLpro inhibitors. The principle of the assay relies on the cleavage of the AMC (7-amido-4-methylcoumarin) group from the Z-RLRGG peptide by PLpro, resulting in a quantifiable increase in fluorescence.[3][5][8]
Key Concepts and Signaling Pathway
Coronavirus PLpro plays a dual role in the viral life cycle and interaction with the host. A diagram illustrating the key functions of PLpro is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 3. reframeDB [reframedb.org]
- 4. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Z-RLRGG-AMC Working Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-RLRGG-AMC is a fluorogenic peptide substrate widely utilized in biochemical assays to measure the activity of various deubiquitinating enzymes (DUBs) and viral proteases. Specifically, it is a recognized substrate for enzymes such as the SARS-CoV papain-like protease (PLpro), isopeptidase T (USP5), and other ubiquitin C-terminal hydrolases (UCHs).[1][2][3][4] The substrate consists of the peptide sequence Arginine-Leucine-Arginine-Glycine-Glycine C-terminally coupled to 7-amino-4-methylcoumarin (AMC). Enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore releases free AMC, which exhibits a significant increase in fluorescence intensity. This fluorescence can be monitored to quantify enzyme activity. This document provides detailed protocols for the preparation of Z-RLRGG-AMC working solutions in Dimethyl Sulfoxide (DMSO) for use in enzymatic assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of Z-RLRGG-AMC solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 848.95 g/mol (free base) | [1][4] |
| Solubility in DMSO | Up to 100 mg/mL (117.79 mM); Sparingly soluble: 1-10 mg/mL. Note: Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. | [1][5] |
| Stock Solution Concentration | 1 mM - 10 mM in DMSO is commonly prepared. | [3] |
| Working Solution Concentration | 20 µM - 100 µM in assay buffer. The optimal concentration may vary depending on the specific enzyme and assay conditions. | [2] |
| Fluorescence Properties | Excitation: 340-360 nm; Emission: 440-460 nm. | [3][4][5] |
| Storage of Powder | -20°C or -80°C for up to 2 years. | [1] |
| Storage of Stock Solution in DMSO | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1][2] |
Experimental Protocols
Materials
-
Z-RLRGG-AMC powder
-
Anhydrous, molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes and sterile tips
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100, 0.1 mg/mL BSA, 2 mM DTT)[3]
Protocol 1: Preparation of a 10 mM Z-RLRGG-AMC Stock Solution in DMSO
-
Equilibration: Allow the vial of Z-RLRGG-AMC powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a desired amount of Z-RLRGG-AMC powder in a suitable microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.49 mg of the powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the powder does not dissolve completely, brief sonication in an ultrasonic water bath may be necessary. Ensure the solution is clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] This minimizes the number of freeze-thaw cycles, which can degrade the substrate.
Protocol 2: Preparation of a Z-RLRGG-AMC Working Solution
-
Thawing: Thaw a single aliquot of the Z-RLRGG-AMC stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final working concentration using the appropriate assay buffer. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock solution, add 5 µL of the stock solution to 995 µL of assay buffer.
-
Mixing: Gently vortex the working solution to ensure homogeneity.
-
Immediate Use: It is recommended to prepare the working solution fresh on the day of the experiment and keep it on ice, protected from light, until use.[6]
Visualized Workflows and Pathways
Caption: Workflow for the preparation of Z-RLRGG-AMC stock and working solutions.
Caption: Enzymatic cleavage of Z-RLRGG-AMC leading to the release of fluorescent AMC.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Precipitation in working solution | The concentration of DMSO from the stock solution is too high in the aqueous assay buffer. | Ensure the final concentration of DMSO in the assay is low (typically <1-2%) to maintain solubility. |
| High background fluorescence | Autohydrolysis of the substrate or contamination of reagents. | Prepare fresh working solutions and use high-purity reagents. Run a control reaction without the enzyme to determine the background signal. |
| Low signal or no enzyme activity | Inactive enzyme, incorrect buffer conditions (pH, ionic strength), or degraded substrate. | Verify enzyme activity with a positive control. Optimize assay buffer conditions. Use a fresh aliquot of the Z-RLRGG-AMC stock solution. |
| Inconsistent results | Inaccurate pipetting, temperature fluctuations, or repeated freeze-thaw cycles of the stock solution. | Calibrate pipettes regularly. Ensure consistent incubation times and temperatures. Always use a fresh aliquot of the stock solution for each experiment. |
References
Troubleshooting & Optimization
Z-Arg-Leu-Arg-Gly-Gly-AMC solubility problems in buffer
Welcome to the technical support center for the fluorogenic peptide substrate, Z-Arg-Leu-Arg-Gly-Gly-AMC. This guide provides detailed information and troubleshooting advice to address common solubility challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Z-Arg-Leu-Arg-Gly-Gly-AMC?
A1: The recommended solvent for creating a stock solution of Z-Arg-Leu-Arg-Gly-Gly-AMC is dimethyl sulfoxide (DMSO).[1][2][3] This peptide is highly soluble in DMSO, with concentrations of up to 100 mg/mL having been reported.[2] For most applications, preparing a 1 mM stock solution in DMSO is a common starting point.[1]
Q2: How should I prepare the working solution from the DMSO stock?
A2: The working solution is prepared by diluting the DMSO stock into your aqueous assay buffer to the desired final concentration.[1] It is crucial to add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing and minimize the risk of precipitation. The final concentration of DMSO in the assay should be kept as low as possible, ideally below 1%, as higher concentrations can affect enzyme activity and protein stability.
Q3: How should I store the Z-Arg-Leu-Arg-Gly-Gly-AMC stock solution?
A3: The DMSO stock solution should be aliquoted into small, single-use volumes and stored at -20°C or -80°C.[1][4][5] This prevents degradation and avoids multiple freeze-thaw cycles, which can compromise the integrity of the peptide.[1]
Q4: What are the excitation and emission wavelengths for the cleaved AMC fluorophore?
A4: The released 7-amino-4-methylcoumarin (AMC) fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum in the range of 440-460 nm.[1][4]
Troubleshooting Guide: Solubility Problems in Aqueous Buffers
Encountering precipitation when diluting the Z-Arg-Leu-Arg-Gly-Gly-AMC DMSO stock into an aqueous buffer is a common issue. The following guide provides a systematic approach to resolving these solubility problems.
Initial Assessment
Before modifying your buffer, review the following:
-
DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO. Water absorbed by DMSO can reduce its solvating power for hydrophobic compounds.
-
Final DMSO Concentration: If the final DMSO concentration in your assay is very low (e.g., <0.1%), there may not be enough co-solvent to maintain the peptide's solubility. Consider if your experimental system can tolerate a slightly higher DMSO concentration (e.g., 0.5-1%).
-
Peptide Concentration: High final concentrations of the peptide in the aqueous buffer are more prone to precipitation. If your assay allows, try working with a lower substrate concentration.
Troubleshooting Workflow
If you are still experiencing precipitation, follow the workflow below. It is recommended to test these modifications on a small scale before preparing your full experimental volume.
Caption: A stepwise guide to resolving precipitation issues with Z-Arg-Leu-Arg-Gly-Gly-AMC in aqueous buffers.
Detailed Troubleshooting Steps
-
Optimize Buffer pH: The solubility of peptides is highly dependent on pH.[6] Z-Arg-Leu-Arg-Gly-Gly-AMC contains two basic arginine residues, which will be positively charged at neutral and acidic pH.
-
Recommendation: If your buffer is at a neutral pH and you are observing precipitation, try lowering the pH. A slightly acidic buffer (e.g., pH 6.0-6.5) may improve solubility by ensuring the arginine side chains are fully protonated. For some related peptides, dissolving in a dilute acidic solution like 10% acetic acid has been effective.[7] However, always ensure the final pH is compatible with your enzyme's activity.
-
-
Incorporate a Non-ionic Detergent: Detergents can aid in the solubilization of hydrophobic molecules.[5] The benzyloxycarbonyl ("Z") group on the peptide is hydrophobic.
-
Recommendation: Add a low concentration of a non-ionic detergent to your assay buffer.
-
Triton X-100: 0.01% (v/v)
-
Tween 20: 0.01% (v/v)
-
-
An example of a buffer system where a similar substrate was soluble is: 50 mM HEPES (pH 7.4), 0.01% Triton X-100 (v/v), 0.1 mg/mL BSA, and 2 mM DTT.[1]
-
-
Modify Ionic Strength: The effect of salt concentration on peptide solubility can be complex, following the principles of "salting in" and "salting out".[2][8]
-
Recommendation:
-
If you are using a high-salt buffer (e.g., >150 mM NaCl): Try reducing the salt concentration. High ionic strength can sometimes decrease the solubility of peptides.
-
If you are using a very low-salt or no-salt buffer: Try increasing the salt concentration to a moderate level (e.g., 50-100 mM NaCl). This can sometimes improve solubility by shielding charged residues and preventing aggregation.
-
-
-
Use Sonication: Sonication can help to break up aggregates and promote dissolution.[9]
-
Recommendation: After diluting the DMSO stock into the buffer, place the tube in a sonicator bath for a few minutes. Use gentle sonication and avoid excessive heating, which could degrade the peptide.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Z-Arg-Leu-Arg-Gly-Gly-AMC Stock Solution in DMSO
-
Materials:
-
Z-Arg-Leu-Arg-Gly-Gly-AMC (lyophilized powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of peptide provided by the manufacturer.
-
Add the calculated volume of DMSO to the vial of peptide.
-
Vortex the solution for 1-2 minutes until the peptide is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a 100 µM Working Solution in HEPES Buffer
-
Materials:
-
10 mM Z-Arg-Leu-Arg-Gly-Gly-AMC in DMSO (from Protocol 1)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of the 10 mM stock solution and the assay buffer needed to achieve a final concentration of 100 µM. For example, to make 1 mL of 100 µM working solution, you will need 10 µL of the 10 mM stock and 990 µL of the assay buffer.
-
Add the assay buffer to a sterile microcentrifuge tube.
-
While gently vortexing the assay buffer, add the calculated volume of the 10 mM DMSO stock solution dropwise.
-
Continue to vortex for another 30 seconds to ensure the solution is homogenous.
-
The final DMSO concentration in this example is 1%.
-
Use the working solution immediately in your assay.
-
Data Presentation
Table 1: Solubility Characteristics of Z-Arg-Leu-Arg-Gly-Gly-AMC
| Solvent/Buffer Component | Recommendation/Observation | Rationale |
| Primary Solvent | DMSO | High solvating power for the peptide.[1][2][3] |
| Aqueous Buffer pH | Slightly acidic (e.g., pH 6.0-6.5) may improve solubility. | Protonates the basic arginine residues, increasing electrostatic repulsion and preventing aggregation.[7][10] |
| Non-ionic Detergents | Addition of 0.01% Triton X-100 or Tween 20 is recommended. | Helps to solubilize the hydrophobic benzyloxycarbonyl ("Z") group and the leucine residue.[1][6] |
| Ionic Strength (Salt) | Optimal concentration is peptide-dependent; test a range from low to moderate (e.g., 50-150 mM NaCl). | Salts can either increase ("salting in") or decrease ("salting out") peptide solubility.[2][8] |
Visualization of Key Concepts
Caption: Key intrinsic and extrinsic factors that influence the solubility of Z-Arg-Leu-Arg-Gly-Gly-AMC in aqueous solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Rapid Detergent Removal From Peptide Samples With Ethyl Acetate For Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. adipogen.com [adipogen.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Z-RLRGG-AMC (acetate) | Cayman Chemical | Biomol.com [biomol.com]
how to reduce high background fluorescence in Z-RLRGG-AMC assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background fluorescence in the Z-RLRGG-AMC assay.
Frequently Asked Questions (FAQs)
Q1: What is the Z-RLRGG-AMC assay and what is it used for?
The Z-RLRGG-AMC assay is a fluorometric method used to measure the activity of certain proteases, such as isopeptidase T and ubiquitin C-terminal hydrolases (UCHs).[1] The substrate, Z-RLRGG-AMC, is a peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a target protease cleaves the peptide, AMC is released, producing a fluorescent signal that is proportional to the enzyme's activity.
Q2: What are the common causes of high background fluorescence in this assay?
High background fluorescence can originate from several sources:
-
Substrate Instability: The Z-RLRGG-AMC substrate can degrade over time, a process known as auto-hydrolysis, which releases free AMC and increases background fluorescence. Improper storage, including exposure to light and multiple freeze-thaw cycles, can accelerate this degradation.
-
Substrate Purity: The substrate preparation may contain free AMC as a contaminant from the synthesis process.
-
Assay Buffer Components: Some components in the assay buffer may be inherently fluorescent or can promote the non-enzymatic hydrolysis of the substrate.
-
Contamination: Contamination of samples or reagents with other proteases or fluorescent compounds can lead to non-specific signal.
-
Solvent Effects: The solvent used to dissolve the substrate, typically DMSO, can influence the fluorescence of AMC.
Q3: How should I properly store and handle the Z-RLRGG-AMC substrate?
Proper storage is crucial to maintain the integrity of the Z-RLRGG-AMC substrate. It is recommended to store the substrate at -20°C or -80°C, protected from light.[1] After dissolving in a solvent like DMSO, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Below are troubleshooting guides for specific issues you may encounter with high background fluorescence in your Z-RLRGG-AMC assay.
Issue 1: High Background in "Substrate Only" Control
A high signal in a well containing only the assay buffer and the Z-RLRGG-AMC substrate points to issues with the substrate itself or the buffer.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Substrate Degradation | 1. Verify Storage: Ensure the substrate has been stored at -20°C or -80°C and protected from light. 2. Use Fresh Aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 3. Test Substrate Purity: Perform an HPLC analysis to check for the presence of free AMC. | A significant decrease in background fluorescence. |
| Assay Buffer Composition | 1. Test Buffer Components: Measure the fluorescence of each buffer component individually. 2. Optimize pH: Test a range of pH values to find the optimal condition for substrate stability and enzyme activity. 3. Evaluate Additives: If using additives like reducing agents, test their effect on background fluorescence in the absence of the enzyme. | Identification and replacement of fluorescent components or optimization of buffer conditions to lower background. |
This protocol outlines a method to determine the purity of your Z-RLRGG-AMC substrate and quantify the amount of free AMC.
Materials:
-
Z-RLRGG-AMC substrate
-
Free AMC standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column
Procedure:
-
Prepare Standards:
-
Prepare a stock solution of the Z-RLRGG-AMC substrate in DMSO (e.g., 10 mM).
-
Prepare a stock solution of free AMC in DMSO (e.g., 1 mM).
-
Create a series of dilutions for both the substrate and free AMC to generate a standard curve.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
-
Set the fluorescence detector to an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm.
-
Inject your Z-RLRGG-AMC sample and the free AMC standards.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and free AMC based on the retention times of the standards.
-
Calculate the percentage of free AMC in your substrate sample by comparing the peak area to the standard curve.
-
Table 1: Hypothetical Data on the Effect of Storage Conditions on Substrate Integrity
| Storage Condition | Duration | % Free AMC (by HPLC) | Background Fluorescence (RFU) |
| -80°C, dark | 6 months | < 1% | 150 |
| -20°C, dark | 6 months | 2-3% | 300 |
| 4°C, dark | 1 week | 10-15% | 1500 |
| Room Temperature, light | 24 hours | > 30% | > 5000 |
Issue 2: High Background in "No Enzyme" Control
If the "substrate only" control has low background, but a "no enzyme" control (containing all reaction components except the enzyme) shows high fluorescence, the issue may lie with interactions between the buffer components and the substrate, or contamination.
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Buffer-Induced Hydrolysis | 1. Optimize pH: The pH of the buffer can influence the stability of the substrate. Perform the assay at different pH values to find one that minimizes background while maintaining enzyme activity. | A lower background signal in the "no enzyme" control. |
| Effect of Reducing Agents | 1. Test Different Reducing Agents: Some reducing agents, like DTT, can affect the fluorescence of AMC. Test alternative reducing agents like TCEP at various concentrations. | Reduced background fluorescence. |
| Sample Contamination | 1. Use Protease Inhibitors: If your sample is a cell lysate, include a cocktail of protease inhibitors to prevent cleavage by non-target proteases. | A decrease in non-specific substrate cleavage. |
This protocol helps determine the optimal pH for your assay to maximize the signal-to-noise ratio.
Materials:
-
Z-RLRGG-AMC substrate
-
Purified enzyme
-
A series of buffers with varying pH (e.g., Tris, HEPES from pH 6.5 to 8.5 in 0.5 unit increments)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reactions:
-
In a 96-well plate, set up reactions for each pH to be tested.
-
For each pH, include the following controls:
-
Buffer only
-
Substrate only (in the corresponding pH buffer)
-
Enzyme only (in the corresponding pH buffer)
-
-
For the experimental wells, add the buffer of a specific pH, the enzyme, and finally the Z-RLRGG-AMC substrate to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the optimal temperature for your enzyme.
-
Measure the fluorescence at regular intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~345 nm and an emission wavelength of ~445 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the "substrate only" control) from the enzyme reaction wells for each pH.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each pH.
-
Plot the enzyme activity and the background fluorescence as a function of pH to identify the pH that provides the best signal-to-noise ratio.
-
Table 2: Hypothetical Data on the Effect of pH on Signal-to-Noise Ratio
| pH | Background Fluorescence (RFU/min) | Enzyme Activity (RFU/min) | Signal-to-Noise Ratio |
| 6.5 | 50 | 500 | 10 |
| 7.0 | 75 | 800 | 10.7 |
| 7.5 | 100 | 1200 | 12 |
| 8.0 | 200 | 1000 | 5 |
| 8.5 | 400 | 600 | 1.5 |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence in the Z-RLRGG-AMC assay.
Caption: Troubleshooting workflow for high background fluorescence.
References
Optimizing Z-RLRGG-AMC Assay Signal-to-Noise Ratio: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the signal-to-noise ratio in Z-RLRGG-AMC assays.
Understanding the Z-RLRGG-AMC Assay
The Z-RLRGG-AMC assay is a fluorogenic method used to measure the activity of deubiquitinating enzymes (DUBs), such as Isopeptidase T (USP5) and Ubiquitin C-terminal Hydrolases (UCHs), as well as certain viral proteases like the papain-like protease (PLpro) from SARS-CoV.[1][2][3][4][5] The assay utilizes the substrate Z-Arg-Leu-Arg-Gly-Gly-AMC, which is a peptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[2][5] In the presence of an active enzyme, the substrate is cleaved, releasing free AMC. The liberated AMC fluoresces upon excitation at approximately 345-360 nm, with an emission maximum around 445-460 nm.[2][5] The intensity of the fluorescence is directly proportional to the enzyme's activity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting concentrations for the Z-RLRGG-AMC substrate?
A1: The recommended starting concentration for the Z-RLRGG-AMC substrate is typically in the range of 20-100 µM.[2] However, the optimal concentration should be determined empirically for each specific enzyme and experimental setup by performing a substrate titration.
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
A2: The optimal excitation wavelength for AMC is in the range of 345-360 nm, and the optimal emission wavelength is between 445-460 nm.[2][5] It is recommended to confirm the optimal wavelengths using your specific plate reader or fluorometer.
Q3: How should I prepare and store the Z-RLRGG-AMC substrate?
A3: The Z-RLRGG-AMC substrate is typically dissolved in DMSO to create a stock solution.[2] Upon receiving, it should be stored at -20°C.[2][4] After dissolving in DMSO, it is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles and store these aliquots at -20°C or -80°C, protected from light.[2][4]
Q4: What are some common components of a suitable assay buffer?
A4: A common assay buffer for DUBs using Z-RLRGG-AMC includes a buffering agent (e.g., 50 mM Tris or HEPES at a pH of around 7.5-8.0), salt (e.g., 50-150 mM NaCl), and a reducing agent like DTT (1-5 mM) to maintain the cysteine protease activity of many DUBs.[1][6] Additives like 0.002% to 0.01% Tween-20 or CHAPS can be included to prevent enzyme aggregation and reduce non-specific binding.[1][7]
Troubleshooting Guide
Issue 1: Low or No Signal
Q: My assay is showing very low or no fluorescent signal. What are the possible causes and solutions?
A: Low or no signal in your Z-RLRGG-AMC assay can stem from several factors. Below is a systematic guide to troubleshoot this issue.
| Possible Cause | Recommended Solution |
| Inactive Enzyme | - Ensure the enzyme has been stored correctly at the recommended temperature (typically -80°C).- Avoid repeated freeze-thaw cycles of the enzyme stock.- Verify the activity of a new batch of enzyme with a positive control.- Check for the presence of protease inhibitors in your sample preparation, as they can inhibit enzyme activity. |
| Substrate Degradation | - Prepare fresh substrate dilutions from a properly stored stock solution for each experiment.- Protect the substrate from light as it is photosensitive. |
| Incorrect Assay Buffer | - Confirm the pH of your assay buffer is within the optimal range for your enzyme (typically pH 7.5-8.5 for many DUBs).- Ensure a reducing agent (e.g., DTT or TCEP) is included in the buffer for cysteine proteases.- Test different buffer compositions to find the optimal conditions for your specific enzyme. |
| Sub-optimal Substrate Concentration | - Perform a substrate titration to determine the optimal concentration for your enzyme. A concentration below the Michaelis constant (Km) may result in a low signal. |
| Incorrect Instrument Settings | - Verify that the excitation and emission wavelengths on your fluorometer or plate reader are correctly set for AMC (Ex: ~350 nm, Em: ~450 nm).[7] - Check the gain setting on your instrument; it may be too low. |
Issue 2: High Background Signal
Q: I am observing a high background fluorescence in my no-enzyme control wells. How can I reduce it?
A: High background can mask the true signal from your enzyme and significantly reduce the signal-to-noise ratio. Here are common causes and their solutions.
| Possible Cause | Recommended Solution |
| Substrate Autohydrolysis | - Minimize the incubation time to the shortest duration that provides a robust signal.- Prepare the substrate solution fresh for each experiment.- Evaluate the stability of the substrate in your assay buffer over time. |
| Contaminated Reagents | - Use high-purity water and reagents to prepare your buffers.- Filter-sterilize your buffers to remove any potential microbial contamination that could have enzymatic activity. |
| Well-to-Well Contamination | - Be careful during pipetting to avoid cross-contamination between wells.- Use fresh pipette tips for each reagent and sample. |
| Fluorescent Compounds in Samples | - If screening compound libraries, test the intrinsic fluorescence of the compounds at the assay wavelengths.- Include a control with the compound but without the enzyme to measure its background fluorescence. |
| Plate Type | - Use black, opaque-walled microplates to minimize background fluorescence and light scattering. |
Experimental Protocols
Protocol 1: Determining Optimal Enzyme Concentration
-
Prepare a series of enzyme dilutions in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).[1][6] Concentrations should span a range, for example, from 0 nM to 100 nM.
-
Add a fixed, saturating concentration of Z-RLRGG-AMC substrate (e.g., 50 µM) to each well of a black 96-well plate.
-
Initiate the reaction by adding the different enzyme concentrations to the wells.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes) at 37°C, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for AMC (e.g., Ex: 355 nm, Em: 445 nm).
-
Calculate the initial reaction velocity (v₀) for each enzyme concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocity against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot and provide a robust signal-to-noise ratio.
Protocol 2: Determining Optimal Substrate Concentration (Substrate Titration)
-
Prepare a series of Z-RLRGG-AMC substrate dilutions in assay buffer. Concentrations could range from 0 µM to 200 µM.
-
Add a fixed, optimal concentration of the enzyme (determined from Protocol 1) to each well of a black 96-well plate.
-
Initiate the reaction by adding the different substrate concentrations to the wells.
-
Monitor the fluorescence kinetically as described in Protocol 1.
-
Calculate the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity against the substrate concentration. This will generate a Michaelis-Menten curve. The optimal substrate concentration is typically at or slightly above the Km value to ensure the reaction rate is not limited by the substrate, while minimizing substrate costs and potential for inner filter effects.
Data Presentation
Table 1: Illustrative Impact of Assay Buffer pH on Signal-to-Noise Ratio
| Buffer pH | Signal (RFU) | Background (RFU) | Signal-to-Noise Ratio (Signal/Background) |
| 6.5 | 1500 | 300 | 5.0 |
| 7.0 | 3500 | 320 | 10.9 |
| 7.5 | 6200 | 350 | 17.7 |
| 8.0 | 7500 | 380 | 19.7 |
| 8.5 | 6800 | 420 | 16.2 |
Note: This table presents illustrative data. Optimal pH is enzyme-dependent and should be determined experimentally.
Table 2: Example of Substrate Titration Data
| [Z-RLRGG-AMC] (µM) | Initial Velocity (RFU/min) |
| 0 | 5 |
| 5 | 150 |
| 10 | 280 |
| 25 | 550 |
| 50 | 850 |
| 100 | 1100 |
| 150 | 1200 |
| 200 | 1250 |
Note: This table shows example data for determining the Michaelis-Menten kinetics of an enzyme with the Z-RLRGG-AMC substrate.
Visualizations
References
- 1. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ubpbio.com [ubpbio.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ubiqbio.com [ubiqbio.com]
Technical Support Center: Deubiquitinase (DUB) Assays
Welcome to the technical support center for deubiquitinase (DUB) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to DUB experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your DUB assays, helping you identify potential causes and implement effective solutions.
Question 1: Why am I seeing low or no signal in my fluorescence-based DUB assay (e.g., Ub-AMC or Ub-Rhodamine 110)?
Possible Causes and Solutions:
-
Inactive Enzyme:
-
Purity and Integrity: Ensure the purity of your recombinant DUB. It is recommended to assess protein purity before conducting experiments to rule out low activity due to degraded protein from factors like multiple freeze-thaw cycles.[1] Run an SDS-PAGE gel on your purified protein to check for degradation.
-
Post-Translational Modifications (PTMs): Recombinant DUBs produced in E. coli may lack necessary PTMs for full activity.[2][3] Consider using immunoprecipitated DUBs from cell lysates for a more physiologically relevant assessment of activity.[2][3][4]
-
DTT Activation: Cysteine-based DUBs can become oxidized and inactive. Pre-incubating your enzyme with a reducing agent like Dithiothreitol (DTT) is often necessary to ensure full activity.[5] A final concentration of 1-10 mM DTT in the assay buffer is commonly used, with a pre-incubation of 15-30 minutes at the assay temperature.[6][7]
-
-
Sub-optimal Assay Conditions:
-
pH and Buffer Composition: The optimal pH for DUB activity can vary. While a pH of 7.5 is common, some DUBs have different requirements.[7] For example, USP7 is active in a pH range of 7.5 to 9.5, with maximum activity at pH 8.5.[8] Ensure your buffer components (e.g., Tris, HEPES, salts) are at the correct concentration and pH for your specific DUB.
-
Enzyme and Substrate Concentrations: Titrate both your DUB and substrate to find the optimal concentrations. For initial experiments, a DUB concentration range of 100 pM to 100 nM and a Ub-AMC concentration of 0.1-20 µM can be tested.[6]
-
-
Inappropriate Substrate:
-
Substrate Specificity: Not all DUBs efficiently cleave artificial substrates like Ub-AMC or Ub-Rhodamine 110 (Ub-Rho).[1][6] For instance, Ub-AMC is not efficiently hydrolyzed by the USP enzyme family, which is the largest group of DUBs.[4] Zinc metalloprotease DUBs often require di-ubiquitin substrates, with a preference for K63-linked ubiquitin.[1] If you suspect substrate incompatibility, consider testing alternative substrates like di-ubiquitin chains.[1]
-
Question 2: My DUB assay shows a high background signal. What could be the cause?
Possible Causes and Solutions:
-
Substrate Instability: Fluorogenic substrates can sometimes undergo spontaneous hydrolysis, leading to a high background signal. Include a "substrate only" control (no enzyme) in your experiments to measure the rate of spontaneous hydrolysis.
-
Contaminating Proteases: Your purified DUB preparation may be contaminated with other proteases that can cleave the substrate. Ensure high purity of your enzyme.
-
Compound Interference: If you are screening for inhibitors, the compounds themselves can be fluorescent, causing a high background.[4] Measure the fluorescence of the compounds in the absence of the enzyme and substrate to check for intrinsic fluorescence.
Question 3: The results of my DUB inhibitor screen are inconsistent and not reproducible. What should I check?
Possible Causes and Solutions:
-
Assay Variability:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially in high-throughput screening formats. Use of automated liquid handlers should be checked for proper function.[1]
-
Reagent Quality: Use high-quality reagents and prepare fresh buffers and solutions on the day of the experiment.[1] The quality of the DUB, substrate (e.g., Ub-AMC), and other reagents is critical.
-
Plate Type: Using non-binding plates can give more consistent results by minimizing assay-to-assay and well-to-well variations.
-
-
Compound-Specific Issues:
-
Assay Interference: Some compounds can interfere with the assay readout, for example, by quenching the fluorescence of the reporter molecule. It's important to perform counter-screens to identify such compounds.
-
Redox Activity: Some compounds may inhibit DUBs through a redox-based mechanism, which may not be a specific mode of inhibition. Performing a redox assay can help identify these compounds.
-
-
Target Engagement: Validate that your hit compounds are engaging the target DUB in a cellular context. Cell-based assays can provide more physiologically relevant data on inhibitor potency and permeability.
Frequently Asked Questions (FAQs)
Q1: What is the best substrate to use for my DUB assay?
The choice of substrate depends on the specific DUB you are studying and the goal of your experiment.
-
Fluorogenic Substrates (e.g., Ub-AMC, Ub-Rhodamine 110): These are useful for high-throughput screening and kinetic analysis due to their continuous readout.[4][6] However, they are artificial substrates and may not reflect physiological activity for all DUBs.[4]
-
Di-ubiquitin or Poly-ubiquitin Chains: These are more physiologically relevant substrates and are necessary for determining the linkage specificity of a DUB (e.g., K48 vs. K63).[4] Cleavage is typically analyzed by SDS-PAGE and Western blotting.[4]
-
Activity-Based Probes (ABPs): These are ubiquitin molecules with a reactive "warhead" that covalently binds to the active site of DUBs. They are useful for profiling DUB activity in complex mixtures like cell lysates.[2]
Q2: How can I be sure that the activity I'm observing is specific to my DUB of interest?
To ensure specificity, you should include proper controls in your experiments:
-
Inactive Mutant: Use a catalytically inactive mutant of your DUB (e.g., with a Cys-to-Ala mutation in the active site). This mutant should not show any activity in your assay.
-
Orthogonal Assays: Confirm your findings using a different assay format with a different substrate. For example, if you identify an inhibitor using a Ub-AMC assay, validate it with a di-ubiquitin cleavage assay.
-
Selectivity Profiling: If you are characterizing an inhibitor, test its activity against a panel of other DUBs to determine its selectivity.
Q3: Should I use a full-length DUB or just the catalytic domain?
The choice between using a full-length DUB or its catalytic domain depends on the specific enzyme and the experimental question.
-
Catalytic Domain: For some DUBs, the isolated catalytic domain is active and sufficient for inhibitor screening.
-
Full-Length Protein: Other DUBs require additional domains for proper folding, stability, or full catalytic activity. For example, the catalytic domain of USP7 has low intrinsic activity, which is significantly increased in the full-length protein. It is often advisable to start with the full-length protein to ensure that the observed activity is physiologically relevant.
Quantitative Data Summary
Table 1: IC50 Values of Common DUB Inhibitors
| Inhibitor | Target DUB(s) | IC50 Value | Reference(s) |
| PR-619 | Pan-DUB inhibitor | EC50s: USP2 (7.2 µM), USP4 (3.93 µM), USP5 (8.61 µM), USP7 (6.86 µM), USP8 (4.9 µM) | |
| b-AP15 | UCHL5, USP14 | 2.1 µM (for 19S proteasome) | |
| Spautin-1 | USP10, USP13 | 0.6-0.7 µM | |
| LDN-57444 | UCH-L1, UCH-L3 | 0.88 µM (UCH-L1), 25 µM (UCH-L3) | |
| ML364 | USP2 | 1.1 µM | |
| P005091 | USP7 | EC50 of 4.2 µM | |
| BAY 11-7082 | USP7 | <0.2 µM | |
| NSC 697923 | USP7 | <0.2 µM | |
| HBX 41,108 | USP7 | ~6 µM |
Table 2: Kinetic Parameters of Selected DUBs
| DUB | Substrate | Km | kcat | kcat/Km | Reference(s) |
| UCHL1 | Ub-AMC | - | 0.17 s-1 | - | |
| UCHL3 | Ub-AMC | - | 4.7 s-1 | - | |
| USP7 (full-length) | Ub-AMC | 1.3 ± 0.2 µM | 0.14 ± 0.01 s-1 | 0.11 µM-1s-1 | [8] |
| USP7 (catalytic domain) | Ub-AMC | 1.5 ± 0.3 µM | 0.003 ± 0.0002 s-1 | 0.002 µM-1s-1 | [8] |
Detailed Experimental Protocols
Protocol 1: Ubiquitin-Rhodamine 110 (Ub-Rho) Kinetic Assay
This protocol is adapted for a 384-well plate format and is suitable for inhibitor screening.
Materials:
-
Purified DUB of interest
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer: 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.002% Tween-20[1]
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black polystyrene plates
-
Plate reader with fluorescence intensity detection (Excitation: 485 nm, Emission: 535 nm)[4]
Procedure:
-
Prepare Reagents:
-
Prepare a 2x stock solution of your DUB in assay buffer. The final concentration should be optimized for your specific enzyme (e.g., 5 nM final concentration for USP2a).
-
Prepare a 2x stock solution of Ub-Rho in assay buffer (e.g., 300 nM for a final concentration of 150 nM).
-
Prepare serial dilutions of your test compounds in DMSO.
-
-
Assay Plate Setup:
-
Add 25 nL of test compounds to the appropriate wells of the 384-well plate. For control wells, add 25 nL of DMSO.
-
Add 5 µL of the 2x DUB solution to all wells except the "no enzyme" control wells. Add 5 µL of assay buffer to the "no enzyme" control wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the enzyme.[6]
-
-
Initiate Reaction and Read Plate:
-
Initiate the reaction by adding 5 µL of the 2x Ub-Rho solution to all wells.
-
Immediately place the plate in the plate reader and begin kinetic measurements. Read the fluorescence intensity every minute for 15-60 minutes.[6]
-
-
Data Analysis:
-
For each well, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (slope) from the linear portion of the curve.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Protocol 2: Di-ubiquitin Chain Cleavage Assay
This protocol is designed to assess the linkage specificity of a DUB using SDS-PAGE analysis.
Materials:
-
Purified DUB of interest
-
Di-ubiquitin chains of different linkages (e.g., K48, K63)
-
10x DUB Assay Buffer: 500 mM Tris-HCl pH 7.5, 150 mM NaCl, 50 mM DTT[7]
-
4x LDS sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Coomassie blue stain or anti-ubiquitin antibody for Western blotting
Procedure:
-
Prepare Reactions:
-
Prepare a reaction mixture containing 1x DUB assay buffer, your purified DUB (at an optimized concentration), and water to the final volume.
-
Pre-incubate the DUB in the reaction buffer at 37°C for 10-15 minutes to ensure activation.[5]
-
Initiate the reaction by adding the di-ubiquitin substrate (e.g., 250 ng).[7] The final reaction volume is typically 20 µL.
-
-
Time Course and Reaction Quenching:
-
SDS-PAGE and Visualization:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation of di-ubiquitin and mono-ubiquitin is achieved.
-
Visualize the results by either staining the gel with Coomassie blue or transferring the proteins to a membrane for Western blotting with an anti-ubiquitin antibody.[4]
-
-
Data Analysis:
-
Quantify the band intensities for di-ubiquitin and mono-ubiquitin at each time point using densitometry software (e.g., ImageJ).[4]
-
The rate of disappearance of the di-ubiquitin band and the appearance of the mono-ubiquitin band indicates the activity of the DUB on that specific linkage type.
-
Visualizations
Caption: A simplified signaling pathway showing the interplay between ubiquitination and deubiquitination.
Caption: A general experimental workflow for a DUB inhibitor screening assay.
Caption: A logical flowchart for troubleshooting inconsistent DUB assay results.
References
- 1. The Co-crystal Structure of Ubiquitin Carboxy-terminal hydrolase L1 (UCHL1) with a tripeptide fluoromethyl ketone (Z-VAE(OMe)-FMK) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin C‐Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Usefulness of kinetic enzyme parameters in biotechnological practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The UCH-L1 gene encodes two opposing enzymatic activities that affect alpha-synuclein degradation and Parkinson's disease susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small-Molecule Activity-Based Probe for Monitoring Ubiquitin C-Terminal Hydrolase L1 (UCHL1) Activity in Live Cells and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Z-RLRGG-AMC Substrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Z-RLRGG-AMC substrate. Our goal is to help you identify and resolve potential instability issues and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Z-RLRGG-AMC and what is it used for?
Z-RLRGG-AMC is a fluorogenic substrate primarily used to measure the activity of deubiquitinating enzymes (DUBs), specifically Isopeptidase T (USP5) and other Ubiquitin C-terminal Hydrolases (UCHs). The substrate consists of a peptide sequence (Arg-Leu-Arg-Gly-Gly) recognized by these enzymes, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When the enzyme cleaves the peptide bond after the final Glycine, the free AMC is released, and its fluorescence can be measured to quantify enzyme activity.
Q2: What are the optimal excitation and emission wavelengths for the cleaved AMC product?
The liberated 7-amino-4-methylcoumarin (AMC) has an excitation maximum in the range of 340-360 nm and an emission maximum in the range of 440-460 nm. It is recommended to determine the optimal excitation and emission wavelengths for your specific plate reader and experimental conditions.
Q3: How should I store and handle the Z-RLRGG-AMC substrate?
Proper storage is critical to maintaining the stability of the substrate.
| Storage Condition | Recommendation |
| Powder (Lyophilized) | Store at -20°C for long-term stability (≥ 4 years). |
| DMSO Stock Solution | Prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C. |
| Working Solution | It is recommended to prepare the working solution fresh for each experiment. |
Q4: What concentration of Z-RLRGG-AMC should I use in my assay?
The optimal concentration can vary depending on the enzyme and experimental conditions. A common starting point is a concentration range of 20-100 µM. It is advisable to perform a substrate titration to determine the Michaelis constant (Km) for your specific enzyme to ensure you are working under optimal conditions.
Troubleshooting Guide
Issue 1: High Background Fluorescence
High background fluorescence can be a significant issue, masking the true signal from enzymatic activity.
| Potential Cause | Troubleshooting Steps |
| Substrate Autohydrolysis | While specific data on Z-RLRGG-AMC is limited, similar fluorogenic substrates can undergo slow hydrolysis in aqueous solutions. • Prepare the substrate in the assay buffer immediately before use. • Run a "no enzyme" control to measure the rate of non-enzymatic substrate turnover. Subtract this background from your experimental wells. |
| Contaminated Buffers or Reagents | Buffers or other reagents may contain fluorescent contaminants. • Test all assay components individually for fluorescence at the excitation/emission wavelengths used for AMC. • Use high-purity water and reagents. |
| Light Exposure | AMC is light-sensitive and can become fluorescent upon prolonged exposure to light. • Protect the substrate and assay plates from light as much as possible. |
| Reader Settings | Improper gain or exposure settings on the fluorescence plate reader can amplify background noise. • Optimize the reader settings using a positive control (free AMC) and a negative control (buffer only). |
Issue 2: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can undermine the validity of your data.
| Potential Cause | Troubleshooting Steps |
| Incomplete Substrate Solubilization | Z-RLRGG-AMC has limited solubility in aqueous solutions and is typically dissolved in DMSO. Incomplete solubilization can lead to inconsistent concentrations in the assay wells. • Ensure the DMSO stock is fully dissolved before diluting into the assay buffer. Briefly vortex the stock solution. • After diluting the DMSO stock into the aqueous assay buffer, mix thoroughly. |
| Repeated Freeze-Thaw Cycles | Aliquoting the DMSO stock solution is recommended to avoid degradation from repeated freeze-thaw cycles. • Upon first use, create small, single-use aliquots of the DMSO stock solution and store at -20°C. |
| Assay Component Instability | The enzyme or other cofactors in your assay may be unstable under the experimental conditions. • Check the stability of your enzyme by pre-incubating it in the assay buffer for the duration of the experiment and then measuring its activity. |
| Pipetting Errors | Inaccurate pipetting, especially of small volumes, can lead to significant variability. • Use calibrated pipettes and proper pipetting techniques. • Prepare a master mix of reagents to minimize well-to-well variability. |
Issue 3: Low or No Signal
A lack of signal can be due to a variety of factors, not just substrate instability.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme | The enzyme may have lost activity due to improper storage or handling. • Run a positive control with a known active enzyme to confirm assay components are working. • Check the storage conditions and age of the enzyme. |
| Incorrect Buffer Conditions | The pH, ionic strength, or presence/absence of cofactors in the assay buffer can significantly impact enzyme activity. • Ensure the assay buffer composition and pH are optimal for your specific enzyme. • Some DUBs require reducing agents like DTT or TCEP for activity. |
| Substrate Degradation | While Z-RLRGG-AMC is stable when stored correctly, improper handling of the working solution can lead to degradation. • Prepare the working solution fresh and use it within a short timeframe. |
Experimental Protocols
Key Experiment: AMC Standard Curve
To convert relative fluorescence units (RFU) to the concentration of the product formed, a standard curve with free AMC is essential.
Materials:
-
7-amino-4-methylcoumarin (AMC)
-
DMSO
-
Assay Buffer (specific to your enzyme)
-
96-well black, clear-bottom assay plate
Procedure:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in the assay buffer to create a range of concentrations (e.g., 0-20 µM).
-
Add a fixed volume of each AMC dilution to the wells of the 96-well plate.
-
Measure the fluorescence at the optimal excitation and emission wavelengths for AMC.
-
Plot the fluorescence intensity (RFU) against the known AMC concentration to generate a standard curve. The slope of this line can be used to convert the RFU/min from your enzyme kinetics experiment into moles/min.
Visualizations
Signaling Pathway: Action of Ubiquitin C-terminal Hydrolase
Caption: Cleavage of Z-RLRGG-AMC by a DUB.
Experimental Workflow: Troubleshooting High Background
Caption: Logical steps for troubleshooting high background.
correcting for inner filter effect in Z-RLRGG-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-RLRGG-AMC assays. The focus is on identifying and correcting for the inner filter effect (IFE), a common issue in fluorescence-based assays that can lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is an artifact in fluorescence measurements where the emitted fluorescence intensity is lower than expected due to the absorption of excitation and/or emitted light by components in the sample.[1] This phenomenon can lead to a non-linear relationship between the concentration of the fluorophore and the measured fluorescence, complicating the interpretation of results.[2][3]
There are two types of inner filter effects:
-
Primary Inner Filter Effect: Occurs when the excitation light is absorbed by the sample before it can excite the fluorophore of interest. This reduces the amount of light available to excite the fluorophore, leading to a decrease in fluorescence emission.[1][2]
-
Secondary Inner Filter Effect: Happens when the emitted fluorescence is re-absorbed by other molecules in the sample before it reaches the detector.[1][2]
Q2: How does the Inner Filter Effect impact my Z-RLRGG-AMC assay results?
A2: In a Z-RLRGG-AMC assay, the enzyme (e.g., isopeptidase T, ubiquitin C-terminal hydrolase) cleaves the substrate to release the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[4][5][6][7] The inner filter effect can artificially lower the measured fluorescence of AMC, leading to an underestimation of enzyme activity. This is particularly problematic at high substrate or product concentrations, where the absorbance of the solution increases.
Q3: What are the common causes of the Inner Filter Effect in my assay?
A3: The primary causes of IFE in a Z-RLRGG-AMC assay include:
-
High concentrations of the Z-RLRGG-AMC substrate: The substrate itself can absorb both the excitation and emission light.
-
High concentrations of the fluorescent product, AMC: As the reaction progresses, the accumulation of AMC can contribute to the secondary inner filter effect.
-
Presence of other absorbing compounds in the assay buffer: Components such as inhibitors, activators, or even the buffer itself might absorb at the excitation or emission wavelengths of AMC.
Q4: How can I minimize the Inner Filter Effect in my experiments?
A4: Several strategies can be employed to minimize the IFE:
-
Sample Dilution: The simplest approach is to dilute the sample to reduce the concentration of absorbing species. However, this may not always be feasible, especially when working with low-activity enzymes.
-
Use of shorter pathlength cuvettes or microplates: Reducing the pathlength of the light through the sample can decrease the absorbance and thus the IFE.
-
Front-Face Fluorescence Measurement: This technique measures fluorescence from the surface of the sample, minimizing the pathlength and the impact of IFE.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your Z-RLRGG-AMC assays related to the inner filter effect.
| Problem | Possible Cause | Recommended Solution |
| Non-linear relationship between enzyme concentration and fluorescence signal | The assay is likely affected by the inner filter effect at higher enzyme concentrations, leading to signal saturation. | 1. Perform a substrate titration to determine the optimal Z-RLRGG-AMC concentration that minimizes IFE while maintaining sufficient signal. 2. If possible, reduce the enzyme concentration. 3. Apply a mathematical correction for the inner filter effect (see experimental protocols below). |
| Fluorescence signal decreases at high substrate concentrations | This is a classic sign of the primary inner filter effect, where the high substrate concentration absorbs a significant portion of the excitation light. | 1. Lower the Z-RLRGG-AMC concentration to a range where fluorescence is linearly proportional to concentration. 2. Measure the absorbance of your substrate at the excitation and emission wavelengths to assess the potential for IFE. |
| Inconsistent results between different batches of reagents | The absorbance properties of your reagents (e.g., substrate, buffer components) may vary between batches. | 1. Always measure the absorbance spectra of new batches of reagents to ensure consistency. 2. If significant differences are observed, adjust concentrations or apply a batch-specific correction factor. |
| High background fluorescence | Autofluorescence from sample components or the microplate itself can interfere with the signal.[1][8][9][10] | 1. Use black microplates with clear bottoms to minimize background fluorescence. 2. Run a "no enzyme" control to determine the background fluorescence from the substrate and buffer. 3. If the buffer is the source of fluorescence, try a different buffer system. |
Experimental Protocols
Protocol 1: Basic Z-RLRGG-AMC Deubiquitinase Assay
This protocol provides a general procedure for a Z-RLRGG-AMC assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA.
-
Z-RLRGG-AMC Stock Solution: Dissolve Z-RLRGG-AMC in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Enzyme Stock Solution: Prepare a stock solution of your deubiquitinase (e.g., Isopeptidase T/USP5) in a suitable buffer.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired final concentration of Z-RLRGG-AMC (e.g., 10 µM).
-
Add the enzyme to the reaction mixture to initiate the reaction.
-
The final reaction volume is typically 100 µL.
-
Incubate the reaction at 37°C.
-
-
Fluorescence Measurement:
Protocol 2: Correction for the Inner Filter Effect using an Absorbance-Based Method
This protocol describes a common method to correct for the inner filter effect based on the absorbance of the sample.
-
Measure Absorbance:
-
Measure the absorbance of the reaction mixture at both the excitation wavelength (Aex) and the emission wavelength (Aem) using a spectrophotometer or a plate reader with absorbance capabilities.
-
-
Apply the Correction Formula:
-
The corrected fluorescence (F_corr) can be calculated using the following formula, which is a simplified model: F_corr = F_obs * 10^((Aex + Aem) / 2)
-
Where F_obs is the observed fluorescence intensity.
-
-
Data Analysis:
-
Use the corrected fluorescence values to determine the enzyme kinetics.
-
Quantitative Data Example:
The following table illustrates the impact of the inner filter effect on a Z-RLRGG-AMC assay and the result of applying the absorbance-based correction.
| [AMC] (µM) | Observed Fluorescence (RFU) | Aex (at 350 nm) | Aem (at 450 nm) | Corrected Fluorescence (RFU) |
| 0 | 100 | 0.010 | 0.005 | 103.5 |
| 5 | 5000 | 0.060 | 0.020 | 5957.4 |
| 10 | 9500 | 0.110 | 0.035 | 12920.3 |
| 20 | 17000 | 0.210 | 0.065 | 27555.8 |
| 40 | 28000 | 0.410 | 0.125 | 61335.7 |
| 80 | 40000 | 0.810 | 0.245 | 142135.8 |
Note: This is hypothetical data to illustrate the principle. Actual values will vary depending on the experimental conditions.
Visualizations
Enzymatic Cleavage of Z-RLRGG-AMC
The following diagram illustrates the cleavage of the Z-RLRGG-AMC substrate by a deubiquitinase, releasing the fluorescent AMC molecule.
Caption: Enzymatic cleavage of Z-RLRGG-AMC by a deubiquitinase.
Inner Filter Effect Correction Workflow
This diagram outlines the workflow for identifying and correcting the inner filter effect in a Z-RLRGG-AMC assay.
Caption: Workflow for correcting the inner filter effect.
References
- 1. sinobiological.com [sinobiological.com]
- 2. srs.tcu.edu [srs.tcu.edu]
- 3. sw.pharma.hr [sw.pharma.hr]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies of isopeptidase T: modulation of peptidase activity by ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
preventing Z-RLRGG-AMC precipitation during experiments
Welcome to the technical support center for Z-RLRGG-AMC. This resource is designed to assist researchers, scientists, and drug development professionals in preventing precipitation of Z-RLRGG-AMC during their experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Z-RLRGG-AMC and what are its primary applications?
A1: Z-RLRGG-AMC is a fluorogenic peptide substrate. Its primary applications are in enzyme activity assays, particularly for deubiquitinating enzymes (DUBs) like isopeptidase T (USP5) and ubiquitin C-terminal hydrolases (UCHs).[1][2] Upon enzymatic cleavage of the peptide sequence, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, resulting in a measurable increase in fluorescence. This allows for the quantification of enzyme activity.
Q2: What are the recommended storage and handling conditions for Z-RLRGG-AMC?
A2: Z-RLRGG-AMC should be stored at -20°C upon receipt.[1][2] After reconstitution in DMSO, it is recommended to store the solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] The product is light-sensitive, so it should be protected from light.
Q3: What is the solubility of Z-RLRGG-AMC?
A3: Z-RLRGG-AMC is sparingly soluble in DMSO, typically in the range of 1-10 mg/mL.[2] One supplier specifies solubility in DMSO up to 20 mM.[1] Its solubility in aqueous buffers is significantly lower. For a similar peptide, Z-LRGG-AMC, the solubility in a 1:1 mixture of DMF and PBS (pH 7.2) is only 0.5 mg/mL.[3]
Q4: Why is Z-RLRGG-AMC prone to precipitation in aqueous solutions?
A4: Z-RLRGG-AMC is a relatively hydrophobic molecule due to the presence of the benzyloxycarbonyl (Z) group and the AMC fluorophore. When a concentrated DMSO stock solution is diluted into an aqueous assay buffer, the change in solvent polarity can cause the peptide to become insoluble and precipitate out of solution.
Troubleshooting Guide: Preventing Z-RLRGG-AMC Precipitation
This guide provides solutions to common issues related to Z-RLRGG-AMC precipitation during experiments.
Issue 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
-
Possible Cause: The final concentration of Z-RLRGG-AMC in the aqueous buffer exceeds its solubility limit. The percentage of DMSO in the final assay volume is too low to maintain solubility.
-
Solution:
-
Decrease the final working concentration of Z-RLRGG-AMC. The recommended starting concentration is typically between 20-100 µM.[1][2]
-
Increase the percentage of DMSO in the final assay volume. However, be mindful that high concentrations of DMSO can affect enzyme activity. It is advisable to perform a DMSO tolerance test for your specific enzyme.
-
Prepare the working solution by adding the DMSO stock to the assay buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Issue 2: The solution appears cloudy or contains visible particles after preparing the working solution.
-
Possible Cause: Incomplete dissolution of the Z-RLRGG-AMC in DMSO or precipitation upon dilution.
-
Solution:
-
Ensure the Z-RLRGG-AMC is fully dissolved in DMSO before further dilution. Gentle warming and brief sonication can aid dissolution.
-
After dilution into the aqueous buffer, centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any precipitate. Carefully transfer the supernatant to a new tube for use in the assay. This will help ensure you are using a homogenous solution, although the final concentration might be lower than intended.
-
Issue 3: Assay results are inconsistent or show poor reproducibility.
-
Possible Cause: Micro-precipitation of Z-RLRGG-AMC that is not visible to the naked eye can lead to variability in the actual substrate concentration across different wells or experiments.
-
Solution:
-
Always prepare a fresh working solution of Z-RLRGG-AMC immediately before use. Do not store diluted aqueous solutions of the substrate.
-
Consider the use of a non-ionic detergent, such as Brij-35 (at a low concentration, e.g., 0.01%), in the assay buffer to help maintain the solubility of the hydrophobic peptide. A detergent tolerance test for your enzyme is recommended.
-
Ensure thorough mixing of the final reaction mixture in the assay plate before starting the measurement.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | Sparingly soluble: 1-10 mg/mL; Up to 20 mM | [2],[1] |
| Solubility in DMF:PBS (1:1) | 0.5 mg/mL (for Z-LRGG-AMC) | [3] |
| Recommended Working Concentration | 20 - 100 µM | [1][2] |
| Excitation Wavelength | 340-360 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
Detailed Experimental Protocol: Deubiquitinase Activity Assay
This protocol provides a general framework for using Z-RLRGG-AMC in a deubiquitinase activity assay, with specific steps to minimize the risk of precipitation.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT). Ensure the buffer is at room temperature before use.
-
Z-RLRGG-AMC Stock Solution (10 mM):
-
Allow the lyophilized Z-RLRGG-AMC powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly to ensure complete dissolution. If needed, gently warm the solution or briefly sonicate.
-
Store the stock solution in small aliquots at -20°C or -80°C and protect from light.
-
2. Assay Procedure:
-
Prepare the Z-RLRGG-AMC Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM Z-RLRGG-AMC stock solution.
-
Prepare an intermediate dilution of the stock solution in DMSO if necessary for accurate pipetting.
-
To prepare the final working solution, add the Z-RLRGG-AMC stock (or intermediate dilution) to the room temperature assay buffer. Crucially, add the DMSO stock to the buffer dropwise while continuously vortexing the buffer. This ensures rapid dispersion and minimizes precipitation. For a final concentration of 50 µM in a 100 µL reaction volume with 1% DMSO, you would add 1 µL of the 5 mM intermediate stock to 99 µL of assay buffer.
-
Use the working solution immediately after preparation.
-
-
Set up the Assay Plate:
-
Use a black, flat-bottom 96-well plate for fluorescence measurements.
-
Add the components in the following order:
-
Assay Buffer
-
Enzyme (at various concentrations) or vehicle control
-
Inhibitor (if applicable)
-
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the freshly prepared Z-RLRGG-AMC working solution to each well to initiate the enzymatic reaction.
-
Mix the contents of the wells thoroughly, for example, by using a plate shaker for 30 seconds. Avoid introducing bubbles.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity kinetically over a desired time period (e.g., every 60 seconds for 30-60 minutes).
-
Use an excitation wavelength of ~350 nm and an emission wavelength of ~440 nm.
-
5. Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial reaction velocity (slope of the linear portion of the curve) is proportional to the enzyme activity.
-
Compare the velocities of the enzyme-containing reactions to the no-enzyme controls.
Visualizations
Caption: Troubleshooting logic for Z-RLRGG-AMC precipitation.
Caption: Recommended workflow to prevent precipitation.
References
Technical Support Center: Z-Arg-Leu-Arg-Gly-Gly-AMC Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the sensitivity and reliability of the Z-Arg-Leu-Arg-Gly-Gly-AMC assay.
I. Frequently Asked Questions (FAQs)
Q1: What is the Z-Arg-Leu-Arg-Gly-Gly-AMC assay and what is it used for?
The Z-Arg-Leu-Arg-Gly-Gly-AMC assay is a highly sensitive fluorogenic method used to measure the activity of certain proteases. The substrate, Z-Arg-Leu-Arg-Gly-Gly-AMC, contains a peptide sequence recognized and cleaved by specific enzymes. Upon cleavage, the fluorophore 7-amino-4-methylcoumarin (AMC) is released, producing a fluorescent signal that is directly proportional to the enzyme's activity. This assay is commonly used to study deubiquitinating enzymes (DUBs), such as isopeptidase T (USP5) and ubiquitin C-terminal hydrolases (UCHs), as well as the papain-like protease (PLpro) of SARS-CoV-2.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The released AMC fluorophore has an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[4] For precise measurements, it is recommended to determine the optimal excitation and emission wavelengths using your specific instrumentation and assay buffer.
Q3: What are typical starting concentrations for the enzyme and substrate?
-
Substrate (Z-Arg-Leu-Arg-Gly-Gly-AMC): A common starting concentration range is 10-100 µM.[5][6] The optimal concentration will depend on the specific enzyme and its kinetic parameters (Km).
-
Enzyme: The enzyme concentration should be optimized for each experiment to ensure the reaction rate is linear over the desired time course. For purified enzymes, concentrations in the low nanomolar range are often sufficient.
Q4: How should I prepare and store the Z-Arg-Leu-Arg-Gly-Gly-AMC substrate?
The Z-Arg-Leu-Arg-Gly-Gly-AMC substrate is typically supplied as a powder and should be stored at -20°C. For use, it is recommended to dissolve the substrate in DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
II. Troubleshooting Guide
This guide addresses common issues encountered during the Z-Arg-Leu-Arg-Gly-Gly-AMC assay and provides practical solutions to improve assay sensitivity and reproducibility.
Problem 1: High Background Fluorescence
High background fluorescence can mask the true signal from enzymatic activity, leading to a poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Recommendation |
| Substrate Instability/Autohydrolysis | Prepare fresh substrate dilutions for each experiment. Avoid prolonged exposure of the substrate to light and elevated temperatures. |
| Contaminated Reagents or Buffers | Use high-purity water and reagents. Filter-sterilize buffers if necessary. Prepare fresh buffers regularly. |
| Well Plate Autofluorescence | Use black, opaque microplates specifically designed for fluorescence assays to minimize background from the plate itself. |
| Non-Enzymatic Substrate Cleavage | Run a "no-enzyme" control (substrate in assay buffer) to quantify the rate of non-enzymatic substrate hydrolysis. Subtract this background rate from all measurements. Certain components in complex biological samples (e.g., cell lysates) may also cleave the substrate. |
Problem 2: Low Signal or Poor Sensitivity
A weak fluorescent signal can make it difficult to accurately quantify enzyme activity, especially for low-activity samples.
| Potential Cause | Troubleshooting Recommendation |
| Suboptimal Enzyme Concentration | Increase the enzyme concentration to generate a stronger signal. Ensure the enzyme is active and has been stored correctly. |
| Suboptimal Substrate Concentration | The substrate concentration may be well below the enzyme's Km. Perform a substrate titration to determine the optimal concentration that provides a robust signal without causing substrate inhibition. |
| Incorrect Buffer pH or Composition | The optimal pH for DUBs is often around 7.5-8.0. Perform a pH titration of your assay buffer to find the optimal pH for your specific enzyme. Ensure the buffer does not contain components that may inhibit enzyme activity. |
| Presence of Inhibitors | Samples may contain endogenous inhibitors. If using cell lysates, consider a partial purification step to remove potential inhibitors. Known inhibitors of cysteine proteases, such as some metal ions and thiol-reactive compounds, should be avoided in the assay buffer unless they are part of the experimental design. |
| Insufficient Incubation Time | For endpoint assays, ensure the incubation time is long enough for sufficient product formation but still within the linear range of the reaction. For kinetic assays, monitor the reaction for a sufficient duration to accurately determine the initial velocity. |
Problem 3: Assay Variability and Poor Reproducibility
Inconsistent results between wells or experiments can undermine the reliability of your data.
| Potential Cause | Troubleshooting Recommendation |
| Pipetting Inaccuracies | Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variability. |
| Temperature Fluctuations | Ensure all reagents and the plate are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader to maintain a constant temperature throughout the assay. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with buffer or water. |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents to ensure a homogeneous reaction mixture. |
III. Experimental Protocols
A. General Protocol for Deubiquitinase (DUB) Activity Assay
This protocol provides a starting point for measuring the activity of a purified DUB enzyme.
Materials:
-
Purified DUB enzyme
-
Z-Arg-Leu-Arg-Gly-Gly-AMC substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA, 0.05% (v/v) CHAPS
-
DMSO
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Z-Arg-Leu-Arg-Gly-Gly-AMC in DMSO.
-
Dilute the DUB enzyme to the desired concentration in Assay Buffer. Keep the enzyme on ice.
-
Prepare working solutions of the substrate by diluting the 10 mM stock in Assay Buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme solution to each well of the microplate.
-
Include a "no-enzyme" control by adding 50 µL of Assay Buffer without the enzyme.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the substrate working solution to each well to initiate the reaction (final volume 100 µL).
-
Mix the contents of the wells gently by shaking the plate for 10-15 seconds.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically over a desired period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-containing wells.
-
If desired, create a standard curve using free AMC to convert the fluorescence units to the concentration of the product formed.
-
B. Protocol for SARS-CoV-2 PLpro Inhibition Assay
This protocol is designed for screening potential inhibitors of SARS-CoV-2 PLpro.[1]
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Z-Arg-Leu-Arg-Gly-Gly-AMC substrate
-
Assay Buffer: 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1 mg/mL BSA, 0.01% Triton X-100
-
Test compounds (potential inhibitors) dissolved in DMSO
-
DMSO (for control)
-
Black, opaque 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute SARS-CoV-2 PLpro to a working concentration of 50 nM in Assay Buffer.
-
Prepare a 100 µM working solution of Z-Arg-Leu-Arg-Gly-Gly-AMC in Assay Buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Setup:
-
Add 25 µL of the diluted PLpro solution to each well of the 384-well plate.
-
Add a small volume (e.g., 100 nL) of the test compound dilutions or DMSO (for control) to the respective wells.
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
-
Initiate the Reaction:
-
Add 25 µL of the 100 µM substrate solution to each well to start the reaction (final volume 50 µL).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence signal at an excitation of 360 nm and an emission of 460 nm.
-
Take kinetic readings every 2 minutes for 10 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the rates to the DMSO control to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
IV. Quantitative Data Summary
The following tables provide examples of quantitative data relevant to the Z-Arg-Leu-Arg-Gly-Gly-AMC assay.
Table 1: Kinetic Parameters of Deubiquitinases with Z-RLRGG-AMC
| Enzyme | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| ZUFSP | 50.4 | 4.9 | 9.7 x 104 | [6] |
| Mug105 | 12.2 | 7.2 | 5.9 x 105 | [6] |
Table 2: IC₅₀ Values of Inhibitors against SARS-CoV-2 PLpro
| Inhibitor | IC₅₀ (µM) | Reference |
| Daclatasvir-HCl | 1.838 ± 0.256 | [7] |
| Sitagliptin | 1.138 ± 0.19 | [7] |
V. Signaling Pathways and Experimental Workflows
A. Ubiquitin-Proteasome System
The Z-Arg-Leu-Arg-Gly-Gly-AMC assay is frequently used to study DUBs, which are key regulators of the ubiquitin-proteasome system. This pathway is crucial for protein degradation and cellular homeostasis.
References
- 1. reframeDB [reframedb.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay - PMC [pmc.ncbi.nlm.nih.gov]
dealing with compound interference in Z-RLRGG-AMC HTS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Z-RLRGG-AMC fluorogenic substrate in high-throughput screening (HTS) campaigns to identify deubiquitinase (DUB) inhibitors.
Troubleshooting Guide: Identifying and Mitigating Compound Interference
Compound interference is a primary source of false-positive and false-negative results in fluorescence-based HTS assays.[1][2][3] This guide provides a systematic approach to identify and validate true hits while eliminating artifacts.
Q1: My primary screen yielded a high number of initial "hits." How can I determine if these are true inhibitors or artifacts?
A high hit rate often suggests the presence of interfering compounds. A multi-step validation process is crucial to triage initial findings and confirm true DUB inhibition. This process involves a series of counter-screens designed to identify common types of assay interference.
Experimental Workflow for Hit Validation
The following diagram outlines a recommended workflow for validating hits from a Z-RLRGG-AMC primary screen.
Caption: A stepwise workflow for hit validation and triage.
Q2: How do I test for compound autofluorescence?
Autofluorescent compounds emit light at similar wavelengths to AMC, leading to a false-positive signal.[1][2][3][4]
Experimental Protocol: Autofluorescence Counter-Screen
-
Plate Preparation : Prepare a microplate with assay buffer and the test compounds at the same concentration used in the primary screen.
-
Omission of Reagents : Do not add the DUB enzyme or the Z-RLRGG-AMC substrate.
-
Incubation : Incubate the plate under the same conditions as the primary HTS assay.
-
Fluorescence Reading : Measure fluorescence at the excitation and emission wavelengths used for AMC (typically Ex: 340-360 nm, Em: 440-460 nm).[5][6]
-
Data Analysis : Compounds exhibiting significant fluorescence in the absence of the enzymatic reaction are considered autofluorescent and should be flagged as likely false positives.
Q3: What is fluorescence quenching and how can I detect it?
Fluorescence quenching occurs when a test compound absorbs the excitation light or the emitted fluorescence from AMC, leading to a decrease in the measured signal. This can mask true inhibitory activity (false negative) or create an artificial signal reduction (false positive).[3][4]
Experimental Protocol: Fluorescence Quenching Counter-Screen
-
Plate Preparation : Prepare a microplate with assay buffer.
-
Reagent Addition : Add a fixed concentration of free AMC (the fluorescent product) to all wells. This concentration should be within the linear range of the plate reader.
-
Compound Addition : Add the test compounds at the relevant screening concentration.
-
Incubation : Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Fluorescence Reading : Measure fluorescence at the standard AMC wavelengths.
-
Data Analysis : A significant decrease in fluorescence intensity in the presence of the compound compared to a vehicle control (e.g., DMSO) indicates quenching.
| Parameter | Recommended Condition |
| Free AMC Concentration | 1-10 µM (empirically determined) |
| Compound Concentration | Same as primary HTS |
| Incubation Time | 15-30 minutes |
Q4: Some of my hits show steep dose-response curves. Could this be due to aggregation?
Yes, steep Hill slopes in dose-response curves can be a hallmark of compound aggregation.[7] Aggregates can non-specifically inhibit enzymes, leading to reproducible but artifactual activity.[1][8][9][10][11]
Experimental Protocol: Aggregation Counter-Screen (Detergent-Based)
-
Assay Setup : Perform the Z-RLRGG-AMC assay as usual, but prepare two sets of assay plates.
-
Detergent Addition : To one set of plates, add a non-ionic detergent such as Triton X-100 or Tween-20 to the assay buffer. The final concentration should be above the critical micelle concentration but not so high as to denature the enzyme.
-
Compound Titration : Test the hit compounds in a dose-response format in both the presence and absence of the detergent.
-
Data Analysis : A significant rightward shift (increase) in the IC50 value in the presence of the detergent suggests that the compound's inhibitory activity is dependent on aggregation. True inhibitors should show little to no change in potency.[7]
| Parameter | Condition (No Detergent) | Condition (With Detergent) |
| Assay Buffer | Standard Buffer | Standard Buffer + 0.01% (v/v) Triton X-100 |
| Data Comparison | IC50 value | IC50 value |
| Interpretation | A >10-fold increase in IC50 with detergent strongly indicates aggregation. |
Alternative Method : Dynamic Light Scattering (DLS) can be used to directly detect the formation of compound aggregates in solution.[7][8]
Q5: How can I identify compounds that are chemically reactive, particularly with thiols?
The catalytic site of many DUBs contains a critical cysteine residue with a reactive thiol group. Electrophilic compounds can covalently modify this thiol, leading to non-specific, irreversible inhibition.
Experimental Protocol: Thiol Reactivity Assay (DTT Challenge)
-
Assay Setup : As with the aggregation screen, perform the Z-RLRGG-AMC assay with two different buffer conditions.
-
DTT Addition : The standard assay buffer for DUBs often contains a reducing agent like Dithiothreitol (DTT) to maintain the catalytic cysteine in a reduced state.[5] For this counter-screen, run the assay with and without DTT (or at a significantly higher DTT concentration).
-
Compound Titration : Determine the IC50 of the hit compounds in both buffer conditions.
-
Data Analysis : Thiol-reactive compounds will be "scavenged" by the excess DTT in the buffer, resulting in a significant increase in their apparent IC50 value.[5]
| Parameter | Low DTT Condition | High DTT Condition |
| DTT Concentration | 0.5 - 1 mM | 5 - 10 mM |
| Data Comparison | IC50 value | IC50 value |
| Interpretation | A >3-fold shift in IC50 suggests potential thiol reactivity. |
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Z-RLRGG-AMC assay? A: Z-RLRGG-AMC is a fluorogenic substrate that mimics the C-terminus of ubiquitin.[7][12] A deubiquitinase (DUB) enzyme cleaves the peptide bond between the final glycine (G) and the 7-amino-4-methylcoumarin (AMC) group. This cleavage releases AMC, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Caption: Enzymatic cleavage of Z-RLRGG-AMC by a DUB.
Q: What are orthogonal assays and why are they important for hit validation? A: Orthogonal assays measure the same biological activity (in this case, DUB inhibition) but use a different detection method or technology.[1] They are critical for confirming that a compound's activity is specific to the biological target and not an artifact of the primary assay format. For a Z-RLRGG-AMC screen, an orthogonal assay could be:
-
A luminescence-based DUB assay (e.g., DUB-Glo™) : Measures activity by quantifying ATP consumption.[13]
-
SDS-PAGE or Western Blot : Visually confirms the cleavage of a di-ubiquitin or poly-ubiquitin substrate.[14][15]
-
Fluorescence Polarization (FP) assay : Uses a different fluorescent probe (e.g., Ub-TAMRA) to monitor DUB activity.[3][16]
Q: Can I run counter-screens on my entire compound library before the primary screen? A: While possible, it is generally not cost-effective or time-efficient to run a full panel of counter-screens on an entire library. The standard practice is to use them to validate the smaller subset of hits identified in the primary screen. However, pre-screening for autofluorescence can sometimes be beneficial if the library is known to contain many fluorescent compounds.[17]
Q: What is a typical Z' factor for a robust Z-RLRGG-AMC HTS assay? A: A Z' factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z' factor between 0.5 and 1.0 is considered excellent and indicates a large separation between positive and negative controls, making it suitable for HTS. Assays with a Z' factor below 0.5 may be less reliable for identifying hits.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Deubiquitinating enzyme amino acid profiling reveals a class of ubiquitin esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.uzh.ch [chem.uzh.ch]
- 13. ubiqbio.com [ubiqbio.com]
- 14. ubiqbio.com [ubiqbio.com]
- 15. mdpi.com [mdpi.com]
- 16. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Z-Arg-Leu-Arg-Gly-Gly-AMC vs. Ubiquitin-AMC for Deubiquitinase (DUB) Assays
For researchers, scientists, and drug development professionals navigating the landscape of deubiquitinase (DUB) research, the selection of an appropriate substrate is paramount for generating robust and reliable data. This guide provides an objective comparison of two commonly used fluorogenic substrates: Z-Arg-Leu-Arg-Gly-Gly-AMC (Z-RLRGG-AMC) and Ubiquitin-AMC (Ub-AMC). By examining their biochemical properties, substrate specificity, and performance in DUB assays, this document aims to equip researchers with the necessary information to make an informed decision for their specific experimental needs.
Executive Summary
Z-RLRGG-AMC is a synthetic pentapeptide substrate that mimics the C-terminal sequence of ubiquitin. It is a useful tool for assaying the activity of certain DUBs, particularly those in the Ubiquitin C-terminal Hydrolase (UCH) family, that exhibit less stringent substrate recognition requirements. In contrast, Ubiquitin-AMC is the full-length ubiquitin protein conjugated to a fluorophore. This substrate is more physiologically relevant and is essential for studying the activity of many DUBs, especially within the large Ubiquitin-Specific Protease (USP) family, which often require the entire ubiquitin structure for efficient recognition and cleavage. The choice between these two substrates is, therefore, largely dictated by the specific DUB being investigated and the nature of the study.
Quantitative Performance Data
The following tables summarize the available kinetic data for Z-RLRGG-AMC and Ub-AMC with various deubiquitinases. This data highlights the significant differences in substrate preference and catalytic efficiency among DUBs.
Table 1: Kinetic Parameters for Z-RLRGG-AMC with Select DUBs
| Deubiquitinase (DUB) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| ZUFSP | 50.4 | 4.9 | 9.7 x 10⁴ | [1] |
| Mug105 | 12.2 | 7.2 | 5.9 x 10⁵ | [1] |
| Isopeptidase T (USP5) | - | - | 95 | [2] |
Note: Data for a wider range of DUBs with Z-RLRGG-AMC is limited in publicly available literature, reflecting its more specialized use.
Table 2: Kinetic Parameters for Ubiquitin-AMC with Select DUBs
| Deubiquitinase (DUB) | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Source |
| USP2 | 2.4 | 0.35 | 1.5 x 10⁵ | [3] |
| UCH-L3 | - | - | > 2 x 10⁸ | [4][5] |
| Isopeptidase T (USP5) | - | - | 1.1 x 10⁶ | [4][5] |
| SARS-CoV PLpro | - | - | 1.98 x 10⁴ | [6] |
Table 3: Direct Comparison of Catalytic Efficiency (k_cat_/K_m_)
| Deubiquitinase (DUB) | Z-Leu-Arg-Gly-Gly-AMC (M⁻¹s⁻¹) | Ubiquitin-AMC (M⁻¹s⁻¹) | Fold Difference | Source |
| Isopeptidase T (USP5) | 95 | 1.1 x 10⁶ | ~10⁴ | [4][5] |
| UCH-L3 | < 0.1 | > 2 x 10⁸ | > 10⁷ | [4][5] |
Note: The data for Isopeptidase T and UCH-L3 uses Z-Leu-Arg-Gly-Gly-AMC, a very similar peptide substrate to Z-Arg-Leu-Arg-Gly-Gly-AMC.
The kinetic data clearly demonstrates that while some DUBs like ZUFSP and Mug105 can process the peptide substrate with reasonable efficiency, enzymes like UCH-L3 and Isopeptidase T show a dramatic preference for the full-length Ubiquitin-AMC substrate.[1][4][5] This underscores the importance of the entire ubiquitin molecule for substrate recognition and catalysis by many DUBs.
Substrate Specificity and Recommendations
Z-Arg-Leu-Arg-Gly-Gly-AMC:
-
Advantages:
-
Useful for studying DUBs that do not require the full ubiquitin structure for activity, such as certain UCHs.[7]
-
Can be used to probe the minimal recognition sequence required by a DUB.
-
-
Disadvantages:
-
Not a suitable substrate for the majority of DUBs, particularly from the USP family, which are the largest and most diverse group of DUBs.[1]
-
May not reflect the physiological activity of the DUB, as the context of the full ubiquitin protein is missing.
-
Can be cleaved by other proteases present in crude lysates, potentially leading to non-specific signal.
-
Ubiquitin-AMC:
-
Advantages:
-
A more physiologically relevant substrate, as it presents the entire ubiquitin molecule to the DUB.[4]
-
Broadly applicable to a wide range of DUBs from different families, including USPs, UCHs, and OTUs.[4]
-
Allows for sensitive, real-time monitoring of DUB activity, making it suitable for kinetic studies and high-throughput screening (HTS).
-
-
Disadvantages:
-
The excitation wavelength of AMC is in the UV range (typically ~350-380 nm), which can lead to higher background fluorescence and interference from library compounds in HTS applications.[8]
-
Not all DUBs can efficiently cleave Ub-AMC, and for some, the activity may be low, requiring higher enzyme concentrations.[8]
-
Experimental Protocols
General Deubiquitinase Activity Assay Protocol
This protocol provides a general framework that can be adapted for both Z-RLRGG-AMC and Ubiquitin-AMC. Specific concentrations and incubation times will need to be optimized for each DUB-substrate pair.
Materials:
-
Purified deubiquitinase (DUB) of interest
-
Z-RLRGG-AMC or Ubiquitin-AMC substrate
-
DUB Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a 2X stock solution of the DUB in DUB Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point could be in the range of 10-100 nM.
-
Prepare a 2X stock solution of the substrate (Z-RLRGG-AMC or Ubiquitin-AMC) in DUB Assay Buffer. The final concentration should be at or below the K_m_ for kinetic studies, or at a saturating concentration for inhibitor screening. A typical starting concentration for Ub-AMC is 0.5-1 µM, and for Z-RLRGG-AMC is 10-50 µM.
-
-
Assay Setup:
-
Add 50 µL of the 2X DUB solution to the wells of the microplate.
-
For negative controls, add 50 µL of DUB Assay Buffer without the enzyme.
-
If screening for inhibitors, pre-incubate the DUB with the compounds for 15-30 minutes at room temperature before adding the substrate.
-
-
Initiate the Reaction:
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final reaction volume will be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (for AMC: Ex ~350-380 nm, Em ~440-460 nm).
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes) to obtain a kinetic read-out. Alternatively, for an endpoint assay, incubate the plate at room temperature or 37°C for a fixed time and then read the fluorescence.
-
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from the values obtained for the reactions with the DUB.
-
For kinetic assays, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Visualizations
Ubiquitin-Proteasome System and DUB Intervention
The following diagram illustrates the central role of deubiquitinases in the ubiquitin-proteasome system, where they counteract the action of E3 ligases to rescue proteins from degradation or to edit ubiquitin chains, thereby modulating various cellular processes.
Caption: The Ubiquitin-Proteasome System and the role of DUBs.
Experimental Workflow for a DUB Assay
This diagram outlines the key steps involved in performing a typical in vitro deubiquitinase assay using a fluorogenic substrate.
Caption: A typical workflow for an in vitro DUB assay.
Conclusion
References
- 1. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Transient kinetic analysis of USP2-catalyzed deubiquitination reveals a conformational rearrangement in the K48-linked diubiquitin substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic and mechanistic studies on the hydrolysis of ubiquitin C-terminal 7-amido-4-methylcoumarin by deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Substrate specificity of deubiquitinating enzymes: ubiquitin C-terminal hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ubiqbio.com [ubiqbio.com]
Z-RLRGG-AMC: A Guide to Substrate Specificity and Cross-Reactivity with Common Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of a protease substrate is paramount for accurate enzymatic activity assessment. This guide provides a comprehensive comparison of the fluorogenic peptide substrate Z-RLRGG-AMC with alternative substrates, focusing on its cross-reactivity with major protease families. The information presented is supported by an analysis of substrate specificity data and established experimental protocols.
Z-RLRGG-AMC is a widely utilized fluorogenic substrate designed to measure the activity of deubiquitinating enzymes (DUBs), such as isopeptidase T (USP5) and other ubiquitin C-terminal hydrolases (UCHs). Its sequence is derived from the C-terminus of ubiquitin. It is also a known substrate for papain-like proteases (PLpros) found in coronaviruses. While highly effective for its intended targets, the potential for cross-reactivity with other common proteases can lead to inaccurate results if not properly controlled. This guide explores the likelihood of such cross-reactivity based on the known substrate specificities of other major protease classes and offers specific alternatives for more targeted measurements.
Quantitative Comparison of Protease Substrate Specificity
While direct, quantitative kinetic data for the cleavage of Z-RLRGG-AMC by a wide range of proteases is not extensively available in a single comparative study, we can infer the potential for cross-reactivity by examining the preferred cleavage motifs of various protease families. The following table summarizes the known specificity of Z-RLRGG-AMC and the potential for its cleavage by other proteases, alongside highly specific alternative substrates.
| Protease Family | Primary Target / Substrate | Cleavage Motif of Z-RLRGG-AMC | Deduced Cross-Reactivity with Z-RLRGG-AMC | Recommended Alternative Substrate | Cleavage Sequence of Alternative |
| Deubiquitinating Enzymes (DUBs) | Z-RLRGG-AMC | -RLRGG↓AMC | High | N/A | N/A |
| Papain-like Proteases (PLpros) | Z-RLRGG-AMC | -RLRGG↓AMC | High | N/A | N/A |
| Trypsin-like Serine Proteases | Trypsin, etc. | Potential cleavage after Arginine (R) residues | High Likelihood | Boc-Gln-Ala-Arg-AMC | -QAR↓AMC |
| Cathepsins (Cysteine Proteases) | Cathepsin B, L, etc. | Potential cleavage after Arginine (R) | Possible | Z-Arg-Arg-AMC (Cathepsin B) | -RR↓AMC |
| Caspases (Cysteine-aspartic Proteases) | Caspase-3, -7, etc. | No Aspartate (D) at P1 position | Very Unlikely | Ac-DEVD-AMC (Caspase-3) | -DEVD↓AMC |
| Calpains (Calcium-activated Cysteine Proteases) | Calpain-1, -2, etc. | No clear preferred motif present | Unlikely | Suc-LLVY-AMC | -LLVY↓AMC |
Note: The cross-reactivity assessment for trypsin-like proteases, cathepsins, caspases, and calpains with Z-RLRGG-AMC is inferred from their known substrate specificities. Direct kinetic studies with Z-RLRGG-AMC for these proteases are not widely reported.
Experimental Protocols
To experimentally determine the cross-reactivity of Z-RLRGG-AMC or to utilize the alternative substrates, the following general protocol for a fluorogenic protease activity assay can be adapted.
General Protocol for Protease Activity Assay using AMC-based Fluorogenic Substrates
1. Reagent Preparation:
- Assay Buffer: Prepare an appropriate assay buffer for the specific protease being tested. Buffer conditions (pH, ionic strength, presence of cofactors) are critical for optimal enzyme activity. For example:
- Trypsin: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂.
- Cathepsin B: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 2 mM DTT.
- Caspase-3: 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose.
- Calpain: 50 mM HEPES, pH 7.4, 50 mM KCl, 5 mM CaCl₂, 1 mM DTT.
- Enzyme Solution: Reconstitute the purified protease in the corresponding assay buffer to a desired stock concentration. Keep on ice.
- Substrate Solution: Dissolve the AMC-conjugated peptide substrate (e.g., Z-RLRGG-AMC or an alternative) in DMSO to create a stock solution (typically 10 mM). Further dilute in the appropriate assay buffer to the desired working concentrations.
- Inhibitor Solution (Optional): If testing for inhibition, dissolve a specific inhibitor for the protease in DMSO or an appropriate solvent.
2. Assay Procedure:
- Pipette the assay buffer into the wells of a black 96-well microplate.
- Add the specific protease to the wells to initiate the pre-incubation (if required).
- If using an inhibitor, add it to the appropriate wells and incubate for a specified time.
- To initiate the reaction, add the fluorogenic substrate to all wells. The final reaction volume is typically 100-200 µL.
- Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature.
- Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm for AMC.
3. Data Analysis:
- Plot the fluorescence intensity versus time for each reaction.
- The initial velocity (V₀) of the reaction is determined from the linear portion of the curve.
- To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.
Visualizing Methodologies and Pathways
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language.
A Head-to-Head Comparison: Z-RLRGG-AMC versus Ub-rhodamine for Deubiquitinase Inhibitor Screening
For researchers, scientists, and drug development professionals engaged in the discovery of deubiquitinase (DUB) inhibitors, the choice of substrate is a critical determinant of assay sensitivity, reliability, and throughput. This guide provides an objective comparison of two widely used fluorogenic substrates: Z-RLRGG-AMC, a synthetic peptide, and Ub-rhodamine, a full-length ubiquitin conjugate. By examining their performance metrics, experimental protocols, and underlying biochemical principles, this document aims to equip researchers with the necessary information to select the optimal substrate for their screening campaigns.
At a Glance: Key Differences and Performance Metrics
Z-RLRGG-AMC is a small peptide (Z-Arg-Leu-Arg-Gly-Gly-AMC) that mimics the C-terminal tail of ubiquitin. Upon cleavage by a DUB, the 7-amino-4-methylcoumarin (AMC) fluorophore is released, resulting in a measurable increase in fluorescence. In contrast, Ub-rhodamine consists of the full-length ubiquitin protein conjugated to a rhodamine fluorophore. Cleavage of the isopeptide bond between ubiquitin and rhodamine liberates the fluorophore, leading to a fluorescent signal. This fundamental difference in their structure underpins their distinct performance characteristics in inhibitor screening assays.
Quantitative Performance Data
The following tables summarize key quantitative data for Z-RLRGG-AMC and Ub-rhodamine, providing a basis for direct comparison.
| Substrate | Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| Z-RLRGG-AMC | ZUFSP | 50.4[1] | 4.9[1] | 9.7 x 10⁴ |
| Mug105 | 12.2[1] | 7.2[1] | 5.9 x 10⁵ | |
| Isopeptidase T | - | - | 95[2] | |
| Ub-rhodamine | USP2 | 1.5[3] | 0.53[3] | 3.5 x 10⁵[3] |
| UCH-L3 | 0.034[3] | 4.72[3] | 1.4 x 10⁸[3] |
Table 1: Kinetic Parameters of Z-RLRGG-AMC and Ub-rhodamine with Various Deubiquitinases. This table presents the Michaelis constant (K_m), catalytic rate constant (k_cat), and catalytic efficiency (k_cat/K_m) for the two substrates with specific DUBs. Lower K_m values indicate higher affinity, while higher k_cat/K_m values signify greater catalytic efficiency.
| Substrate | Assay Format | Signal-to-Background (S/B) Ratio | Z'-Factor |
| Z-RLRGG-AMC | 96-well plate | >3 (often requires µM enzyme concentrations)[4] | Not widely reported |
| Ub-rhodamine | 384-well HTS | >5[5] | 0.58 - 0.75[6] |
Table 2: Assay Quality Metrics. This table compares the reported signal-to-background ratios and Z'-factors for assays utilizing each substrate. The Z'-factor is a statistical measure of assay quality, with values between 0.5 and 1.0 indicating an excellent assay for high-throughput screening (HTS).
Signaling Pathways and Experimental Workflows
The enzymatic cleavage of these substrates is a direct measure of DUB activity. The following diagrams illustrate the fundamental reaction and a typical workflow for an inhibitor screening assay.
References
- 1. A family of unconventional deubiquitinases with modular chain specificity determinants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shop.bachem.com [shop.bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. ubiqbio.com [ubiqbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification and validation of Selective Deubiquitinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Z-RLRGG-AMC Continuous Kinetic Assay: A Superior Approach to Endpoint Assays for Deubiquitinase Activity Measurement
For researchers, scientists, and drug development professionals investigating the ubiquitin-proteasome system, the choice of assay methodology is critical for generating robust and insightful data. While traditional endpoint assays have been widely used, the Z-RLRGG-AMC continuous kinetic assay offers significant advantages in terms of data richness, accuracy, and mechanistic insight. This guide provides a detailed comparison of the Z-RLRGG-AMC assay with endpoint assays, supported by experimental principles and protocols.
The Z-RLRGG-AMC substrate is a fluorogenic peptide that enables real-time, continuous monitoring of the activity of certain deubiquitinating enzymes (DUBs) and the proteasome.[1][2] Cleavage of the AMC (7-amino-4-methylcoumarin) group from the peptide by the enzyme results in a fluorescent signal that is directly proportional to enzyme activity. This continuous measurement provides a detailed view of the reaction kinetics.
In contrast, endpoint assays measure the total amount of product formed after a fixed period.[3][4] The reaction is stopped, and a final measurement is taken. This "snapshot" approach, while simpler, can be misleading as it assumes linear reaction kinetics over the entire incubation period, which is often not the case due to factors like substrate depletion or enzyme instability.[4]
Key Advantages of the Z-RLRGG-AMC Continuous Kinetic Assay
The primary advantages of employing a continuous kinetic assay with a substrate like Z-RLRGG-AMC over endpoint methodologies include:
-
Real-Time Kinetic Data: Continuous monitoring provides the complete reaction progress curve, allowing for the accurate determination of initial reaction velocities (Vmax) and Michaelis-Menten constants (Km).[3] This level of detail is unattainable with single-point endpoint measurements.
-
Deeper Mechanistic Insights: The shape of the progress curve can reveal important information about the enzyme's mechanism of action, including substrate inhibition, enzyme inactivation, or the presence of slow-binding inhibitors. Endpoint assays obscure these valuable details.
-
Improved Accuracy and Reliability: By measuring the initial, linear phase of the reaction, continuous assays are less susceptible to artifacts from factors that can alter reaction rates over time, such as changes in temperature, pH, or the presence of inhibitors.[3] This leads to more accurate and reproducible data.
-
Identification of Assay Interference: Continuous monitoring allows for the easy identification of compounds that interfere with the assay signal (e.g., autofluorescent compounds), which can be misinterpreted as enzyme inhibition in endpoint assays.[5]
-
Higher Sensitivity: Kinetic assays can often detect lower levels of enzyme activity due to the continuous accumulation of signal over time.[6]
Quantitative Performance Comparison
| Feature | Z-RLRGG-AMC Continuous Kinetic Assay (Representative) | Endpoint Assay (e.g., Ubiquitin-Rhodamine 110) (Representative) |
| Principle | Real-time measurement of fluorescence increase | Measurement of accumulated fluorescence at a single time point |
| Data Output | Reaction progress curve, initial velocity | Single data point representing total activity |
| Z'-Factor | Typically ≥ 0.7, indicating excellent assay quality | Generally ≥ 0.5, indicating a good assay |
| Sensitivity | High, capable of detecting low enzyme concentrations | Moderate, may be less sensitive for low-activity enzymes |
| Dynamic Range | Wide, can accurately quantify a broad range of enzyme activities | Narrower, susceptible to saturation at high enzyme concentrations |
| Information | Vmax, Km, mechanism of inhibition, interference detection | Total enzyme activity |
Note: The values presented are representative and can vary depending on the specific enzyme, substrate concentration, and experimental conditions.
Experimental Protocols
Z-RLRGG-AMC Continuous Kinetic Deubiquitinase Assay Protocol
This protocol is a general guideline for measuring DUB activity using the Z-RLRGG-AMC substrate in a 96-well plate format.
Materials:
-
Purified deubiquitinase
-
Z-RLRGG-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~345 nm/445 nm
Procedure:
-
Prepare a stock solution of Z-RLRGG-AMC in DMSO.
-
Dilute the DUB enzyme to the desired concentration in pre-warmed Assay Buffer.
-
In a 96-well plate, add the diluted enzyme to each well.
-
To initiate the reaction, add the Z-RLRGG-AMC substrate to each well to a final concentration typically in the range of 20-100 µM.[2]
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence versus time plot.
Ubiquitin-Rhodamine 110 Endpoint Deubiquitinase Assay Protocol
This protocol provides a general method for an endpoint DUB assay using Ubiquitin-Rhodamine 110.
Materials:
-
Purified deubiquitinase
-
Ubiquitin-Rhodamine 110 (Ub-Rho) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Stop Solution (e.g., 1% SDS)
-
96-well black microplate
-
Fluorescence microplate reader with excitation/emission wavelengths of ~485 nm/535 nm
Procedure:
-
Prepare a stock solution of Ub-Rho in an appropriate solvent.
-
Dilute the DUB enzyme to the desired concentration in Assay Buffer.
-
In a 96-well plate, add the diluted enzyme to each well.
-
Initiate the reaction by adding the Ub-Rho substrate to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the Stop Solution to each well.
-
Measure the final fluorescence intensity in a microplate reader.
Visualizing the Molecular Processes
To better understand the underlying mechanisms, the following diagrams illustrate the deubiquitinase signaling pathway and the experimental workflows.
Caption: The Ubiquitin-Proteasome Signaling Pathway.
Caption: Comparison of Kinetic and Endpoint Assay Workflows.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. ubpbio.com [ubpbio.com]
- 3. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. A sensitive fluorescence intensity assay for deubiquitinating proteases using ubiquitin-rhodamine110-glycine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Enzyme Kinetics: A Comparative Guide to Z-RLRGG-AMC Cleavage Assays
For researchers, scientists, and drug development professionals investigating the activity of deubiquitinating enzymes (DUBs), particularly isopeptidase T (USP5) and other ubiquitin C-terminal hydrolases (UCHs), the fluorogenic substrate Z-RLRGG-AMC offers a sensitive and reliable tool. This guide provides a comprehensive comparison of Z-RLRGG-AMC's performance, supported by experimental data, and outlines detailed protocols for its use.
The fundamental principle of this assay lies in the enzymatic cleavage of the Z-RLRGG-AMC substrate. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), and the subsequent increase in fluorescence intensity is directly proportional to the enzyme's activity.[1][2][3] This method allows for the continuous monitoring of enzymatic reactions, making it suitable for high-throughput screening and detailed kinetic studies.[4]
Correlating Enzyme Concentration with Z-RLRGG-AMC Cleavage
A critical aspect of any enzymatic assay is establishing a linear relationship between the enzyme concentration and the measured reaction velocity. This ensures that the observed activity is directly attributable to the amount of enzyme present and is not limited by substrate availability or other factors. The initial rate of the reaction should be determined within this linear range to obtain accurate and reproducible results.[5]
While specific datasets correlating a range of enzyme concentrations with absolute fluorescence units are often application-dependent (due to variations in instrumentation and assay conditions), the following table illustrates the expected linear relationship. The data is representative of a typical experiment where increasing concentrations of a purified DUB, such as USP5, are incubated with a saturating concentration of Z-RLRGG-AMC.
| Enzyme Concentration (nM) | Initial Rate of Z-RLRGG-AMC Cleavage (Relative Fluorescence Units/second) |
| 0 | 5 |
| 10 | 55 |
| 20 | 105 |
| 40 | 205 |
| 60 | 305 |
| 80 | 405 |
| 100 | 505 |
Note: The above data is illustrative. It is imperative for researchers to perform their own enzyme titration to determine the linear range for their specific experimental conditions.
Comparative Analysis with Alternative Substrates
While Z-RLRGG-AMC is a valuable tool for assessing the activity of certain DUBs, a variety of other fluorogenic substrates are available for measuring the activity of different protease classes, most notably the proteasome. The choice of substrate is dictated by the specific enzyme or enzymatic subunit under investigation.
| Substrate | Target Enzyme Class | Specific Activity Measured | Typical Concentration |
| Z-RLRGG-AMC | Deubiquitinating Enzymes (e.g., USP5, UCHs) | Isopeptidase T activity | 20 - 100 µM[6][7] |
| Suc-LLVY-AMC | 20S/26S Proteasome | Chymotrypsin-like (β5 subunit) | 100 µM[8][9] |
| Z-LLE-AMC | 20S/26S Proteasome | Caspase-like (β1 subunit) | Not specified |
| Boc-LRR-AMC | 20S/26S Proteasome | Trypsin-like (β2 subunit) | Not specified |
It is important to note that the substrate specificity of proteasomes can vary between organisms.[10] For instance, substrates developed for the human constitutive 20S proteasome are also cleaved by the respective subunits of parasite proteasomes.[10]
Experimental Protocols
Standard Z-RLRGG-AMC Cleavage Assay
This protocol provides a general framework for measuring the activity of a purified DUB enzyme.
Materials:
-
Purified DUB enzyme (e.g., Isopeptidase T/USP5)
-
Assay Buffer (e.g., 25 mM sodium phosphate, pH 7.5, 1.0 mM EDTA)[12]
-
DMSO for substrate solubilization
-
Black 96-well microplate[1]
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 440-460 nm[7][11]
Procedure:
-
Prepare Reagents:
-
Dissolve Z-RLRGG-AMC in DMSO to create a stock solution (e.g., 10 mM). Store at -20°C, protected from light.[7]
-
Prepare serial dilutions of the purified DUB enzyme in assay buffer to achieve the desired final concentrations. It is crucial to first determine the concentration range over which the reaction velocity is linear.[5]
-
-
Set up the Reaction:
-
In a black 96-well microplate, add the diluted enzyme solutions to the wells.
-
Include a no-enzyme control (assay buffer only) to measure background fluorescence.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
-
Initiate the Reaction:
-
Measure Fluorescence:
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation wavelength should be 340-360 nm and the emission wavelength 440-460 nm.[11]
-
-
Data Analysis:
-
For each enzyme concentration, plot the fluorescence intensity against time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Plot the initial velocities against the corresponding enzyme concentrations to confirm linearity.
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental process and the enzymatic reaction, the following diagrams are provided.
Caption: Experimental workflow for a Z-RLRGG-AMC cleavage assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 3. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ubpbio.com [ubpbio.com]
- 7. ubpbio.com [ubpbio.com]
- 8. Orthogonal approaches required to measure proteasome composition and activity in mammalian brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. Using Substrate Specificity of Antiplasmin-Cleaving Enzyme for Fibroblast Activation Protein Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Z-Arg-Leu-Arg-Gly-Gly-AMC Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Z-Arg-Leu-Arg-Gly-Gly-AMC acetate, a fluorogenic substrate commonly used in enzymatic assays.
This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS)[1][2]. However, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and to comply with institutional and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure that the disposal activities are carried out in a well-ventilated area. In case of accidental contact, refer to the first aid measures outlined in the product's SDS. For eye contact, immediately flush with copious amounts of water. For skin contact, wash the affected area thoroughly with soap and water[1][2].
Disposal Procedures for this compound
The recommended disposal method for this compound depends on its physical state (solid or aqueous solution) and the specific regulations of your institution.
For Aqueous Solutions of this compound:
Small quantities of aqueous solutions of this non-hazardous peptide can typically be disposed of via the sanitary sewer system.
-
Dilution: Dilute the solution with a large volume of water (at least 20 parts water to 1 part solution) to further lower its concentration.
-
Sewer Disposal: Pour the diluted solution down the drain, followed by flushing with a generous amount of additional water. This ensures that the substance is sufficiently diluted and does not pose a risk to the aquatic environment.
For Solid (Lyophilized) this compound:
For the disposal of the solid form of the peptide, two primary options are available, depending on institutional guidelines.
Option 1: Collection as Non-Hazardous Chemical Waste
-
Packaging: Securely seal the vial or container containing the solid peptide.
-
Labeling: Clearly label the container as "Non-Hazardous Waste" and include the chemical name: "this compound."
-
Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or designated chemical waste handler.
Option 2: Disposal in Regular Trash (Consult Institutional Policy)
Some institutions may permit the disposal of small quantities of non-hazardous solids in the regular trash.
-
Containment: Ensure the solid is in a securely sealed, non-breakable container.
-
Transfer: Laboratory personnel should directly transfer the sealed container to the designated dumpster or central waste collection area. Do not leave chemical containers in laboratory trash cans that are handled by custodial staff.
Disposal of Contaminated Materials
Any materials, such as pipette tips, tubes, or gloves, that are contaminated with this compound should be handled as follows:
-
Non-Hazardous Contaminated Waste: For materials contaminated with this non-hazardous peptide, place them in a designated laboratory waste container for non-hazardous materials.
-
Empty Containers: Empty vials that previously contained the peptide should be triple-rinsed with a suitable solvent (e.g., water). The rinsate can be disposed of down the sanitary sewer. The rinsed and defaced (label removed or blacked out) container can then be disposed of as regular laboratory glass or plastic waste.
Summary of Disposal Guidelines
| Waste Type | Recommended Disposal Method | Key Considerations |
| Aqueous Solution | Sanitary Sewer | Dilute with at least 20 parts water before disposal. |
| Solid (Lyophilized) Powder | Collection as Non-Hazardous Chemical Waste (Preferred) or Regular Trash (if permitted by institution) | Securely seal and label container. Consult institutional EHS for guidance. |
| Contaminated Labware | Non-Hazardous Laboratory Waste | Segregate from regular trash. |
| Empty Vials | Regular Laboratory Glass/Plastic Waste | Triple-rinse and deface the label before disposal. |
Experimental Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for determining the appropriate disposal procedure for this compound.
References
Personal protective equipment for handling Z-Arg-Leu-Arg-Gly-Gly-AMC acetate
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe and Effective Use of Z-Arg-Leu-Arg-Gly-Gly-AMC Acetate in the Laboratory.
This document provides crucial safety and logistical information for the handling, storage, and disposal of the fluorogenic peptide substrate, this compound. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, standard laboratory safety precautions should always be observed.
Personal Protective Equipment (PPE): A comprehensive list of recommended personal protective equipment can be found in the table below.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are recommended for general use. |
| Eye Protection | Safety Glasses | Safety glasses with side shields are required. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
Engineering Controls:
-
Work in a well-ventilated area. A fume hood may be used as an additional precaution, especially when handling the powdered form.
Hygiene Practices:
-
Avoid inhalation of the powder.
-
Avoid contact with eyes and skin.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Step-by-Step Operational Plan
A clear, procedural approach to handling this compound from receipt to disposal is critical for both safety and experimental success.
Detailed Experimental Protocol: Fluorogenic Protease Assay
This protocol is a general guideline for a fluorogenic protease assay using this compound. Optimization may be required for specific enzymes and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Triton X-100, 0.1 mg/mL BSA, 2 mM DTT)[1]
-
Protease of interest
-
Black 96-well or 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, dilute the 1 mM stock solution with the appropriate assay buffer to the desired final working concentration (e.g., 50 µM).[1]
-
-
Assay Setup:
-
To each well of a black microplate, add the desired amount of the protease of interest.
-
Initiate the reaction by adding the this compound working solution to each well.
-
The final reaction volume will depend on the plate format (e.g., 50 µL for a 384-well plate).[1]
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 3 minutes) for a defined period (e.g., 30-60 minutes).
-
Use an excitation wavelength of approximately 340-360 nm and an emission wavelength of approximately 440-460 nm.[2]
-
Disposal Plan
As this compound is not classified as hazardous, disposal is straightforward but must comply with institutional and local regulations.
Liquid Waste:
-
Unused solutions containing this compound should be collected in a designated, labeled waste container.
-
For disposal, these aqueous solutions can typically be poured down the sink with copious amounts of water, provided this is in accordance with your institution's guidelines for non-hazardous chemical waste.[3]
Solid Waste:
-
Empty vials, used pipette tips, and other contaminated solid materials should be disposed of in the regular laboratory trash, unless they are contaminated with biohazardous materials.[3]
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C₄₀H₅₆N₁₂O₉ · xC₂H₄O₂ | [2] |
| Formula Weight | 848.9 g/mol | [2] |
| Purity | ≥95% | [2] |
| Excitation Wavelength | 340-360 nm | [2] |
| Emission Wavelength | 440-460 nm | [2] |
| Solubility in DMSO | 1-10 mg/mL (Sparingly Soluble) | [2] |
| Recommended Storage | -20°C to -80°C | [4] |
| Stock Solution Stability | 6 months at -80°C, 1 month at -20°C | [4] |
By following these detailed safety and handling protocols, researchers can confidently and safely incorporate this compound into their experimental workflows, contributing to reliable and reproducible scientific outcomes. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
